Lathodoratin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76693-50-0 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-ethyl-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C11H10O4/c1-2-6-5-15-9-4-7(12)3-8(13)10(9)11(6)14/h3-5,12-13H,2H2,1H3 |
InChI Key |
SCZKCXUGDWJJGV-UHFFFAOYSA-N |
SMILES |
CCC1=COC2=CC(=CC(=C2C1=O)O)O |
Canonical SMILES |
CCC1=COC2=CC(=CC(=C2C1=O)O)O |
Appearance |
Solid powder |
Other CAS No. |
76693-50-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lathodoratin; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lathodoratin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathodoratin is a naturally occurring chromone derivative first isolated from the sweet pea, Lathyrus odoratus. As a phytoalexin, it plays a crucial role in the plant's defense against fungal pathogens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its antifungal potential. Detailed experimental protocols for its induction and isolation, alongside a discussion of its biosynthetic pathway, are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is chemically known as 3-ethyl-5,7-dihydroxy-4H-chromen-4-one. Its structure features a chromone core substituted with an ethyl group at the C-3 position and hydroxyl groups at the C-5 and C-7 positions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀O₄ | [1] |
| IUPAC Name | 3-ethyl-5,7-dihydroxy-4H-chromen-4-one | [1] |
| Molecular Weight | 206.19 g/mol | [1] |
| Exact Mass | 206.0579 u | [1] |
| CAS Number | 76693-50-0 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C in a dry, dark environment. | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| UV λmax (MeOH) | 213, 232, 257, 266, 295 nm |
| ¹H NMR (Acetone-d₆) | δ (ppm): 1.15 (3H, t, J=7.5 Hz, -CH₂CH ₃), 2.50 (2H, q, J=7.5 Hz, -CH ₂CH₃), 6.24 (1H, d, J=2 Hz, H-8), 6.34 (1H, d, J=2 Hz, H-6), 7.85 (1H, s, H-2), 12.7 (1H, s, 5-OH) |
| ¹³C NMR (Acetone-d₆) | δ (ppm): 11.6 (q), 18.2 (t), 94.6 (d), 99.3 (d), 105.1 (s), 115.8 (s), 156.0 (s), 158.4 (s), 162.2 (s), 164.2 (s), 177.3 (s) |
| Mass Spectrometry (MS) | m/z (%): 206 (M⁺, 100), 191 (25), 178 (28), 177 (48), 150 (30) |
Note: Spectroscopic data is based on the original characterization by Robeson, Ingham, & Harborne (1980).
Experimental Protocols
Induction and Isolation of this compound from Lathyrus odoratus
This compound is a phytoalexin, and its production in the sweet pea (Lathyrus odoratus) can be induced by abiotic elicitors. The following protocol is based on methods described for phytoalexin induction.
Materials:
-
Sweet pea (Lathyrus odoratus) pods or seedlings
-
2% (w/v) aqueous copper(II) sulfate (CuSO₄) solution
-
Sterile deionized water
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Elicitation: Spray the sweet pea pods or seedlings with a 2% aqueous CuSO₄ solution. Control plants should be sprayed with sterile deionized water.
-
Incubation: Keep the treated and control plants in a humid environment at room temperature for 48-72 hours to allow for the induction and accumulation of this compound.
-
Extraction: Harvest the elicited plant material and homogenize it in ethyl acetate. Filter the mixture to remove solid plant debris.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator.
-
Chromatographic Purification:
-
Subject the concentrated extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate the compounds based on polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate them.
-
-
Final Purification: Perform final purification using preparative HPLC to obtain pure this compound.
References
Lathodoratin: A Technical Guide to a Phytoalexin with Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathodoratin, a naturally occurring chromone derivative, has been identified as a phytoalexin with notable antifungal properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and biological activity. Detailed experimental protocols for its isolation and synthesis, where available in the public domain, are presented. Furthermore, this document summarizes the current understanding of its biosynthetic pathway and explores its potential as a lead compound in the development of novel antifungal agents. All quantitative data is presented in structured tables for clarity and comparative analysis, and key conceptual frameworks are visualized using logical diagrams.
Chemical Identity and Properties
This compound is chemically classified as a 3-ethyl-5,7-dihydroxy-4H-chromen-4-one. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-ethyl-5,7-dihydroxy-4H-chromen-4-one |
| CAS Number | 76693-50-0 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| Appearance | Information not available |
| Solubility | Information not available |
Biological Activity: A Phytoalexin with Antifungal Action
This compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. It is primarily found in the sweet pea (Lathyrus odoratus) and exhibits antifungal activity.[1] While the broad-spectrum antifungal activity is recognized, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of fungal pathogens, are not extensively reported in publicly available literature. Further research is required to fully characterize its antifungal profile.
Experimental Protocols
Isolation from Lathyrus odoratus (Sweet Pea)
A general workflow for the isolation of phytoalexins from plant material is outlined below. This process would need to be optimized for the specific extraction and purification of this compound.
Caption: Generalized workflow for the isolation of this compound.
Protocol:
-
Plant Material Preparation: Induce the production of phytoalexins in Lathyrus odoratus seedlings or leaves through exposure to a stressor, such as a fungal elicitor or UV radiation.
-
Extraction: Homogenize the stressed plant tissue and extract with a polar solvent like methanol or ethanol at room temperature for an extended period.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: Partition the concentrated aqueous extract against an immiscible organic solvent, such as ethyl acetate, to separate compounds based on their polarity. This compound is expected to partition into the organic phase.
-
Chromatography: Subject the organic phase to a series of chromatographic techniques for purification. This may include column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Synthesis
A definitive, step-by-step synthetic protocol for this compound is not well-documented. However, the synthesis of the 3-ethyl-5,7-dihydroxy-4H-chromen-4-one core can be conceptually approached through established methods for chromone synthesis. A plausible, though unverified, synthetic pathway is proposed below.
Caption: A conceptual synthetic pathway for this compound.
Conceptual Steps:
-
Starting Material: Phloroglucinol (1,3,5-trihydroxybenzene) would serve as a suitable starting material for the A-ring of the chromone.
-
Acylation: A Friedel-Crafts acylation of phloroglucinol with propionyl chloride in the presence of a Lewis acid catalyst would introduce the ethyl ketone side chain, forming 1-(2,4,6-trihydroxyphenyl)propan-1-one.
-
Cyclization: The key step would be the intramolecular cyclization to form the pyranone ring. This could potentially be achieved through various named reactions known in flavonoid and chromone synthesis, such as a modified Baker-Venkataraman rearrangement or by reaction with a suitable C1 synthon followed by cyclization and dehydration.
Biosynthesis and Signaling Pathways
This compound's biosynthesis in Lathyrus odoratus is understood to follow a polyketide pathway for the formation of the phloroglucinol ring.[1] The remaining carbon atoms, including the ethyl group at the C3 position, are derived from the amino acid isoleucine.[1] This biosynthetic origin is a notable feature of this compound.
Caption: Biosynthetic precursors of this compound.
Currently, there is no specific information available in the scientific literature regarding the signaling pathways that are directly modulated by this compound in fungal cells or in the host plant. Research in this area would be crucial to understanding its mechanism of action and its role in plant defense.
Future Directions
This compound presents an interesting scaffold for the development of new antifungal agents. Future research should focus on:
-
Quantitative Antifungal Profiling: Determining the MIC values of this compound against a wide range of clinically relevant and agriculturally important fungal pathogens.
-
Elucidation of Mechanism of Action: Investigating the specific cellular targets and signaling pathways in fungi that are affected by this compound.
-
Development of Synthetic Protocols: Establishing efficient and scalable synthetic routes to produce this compound and its analogs for structure-activity relationship (SAR) studies.
-
In Vivo Efficacy Studies: Evaluating the antifungal efficacy of this compound in animal models of fungal infections and in plant disease models.
The information compiled in this technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound as a novel antifungal agent. Further investigation is warranted to fully unlock its therapeutic promise.
References
The Lathodoratin Biosynthesis Pathway in Lathyrus odoratus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathodoratin, a 3-ethylchromone phytoalexin from the sweet pea (Lathyrus odoratus), represents a unique branch of specialized plant metabolism. Unlike the well-characterized flavonoid and anthocyanin pathways, the biosynthesis of this compound proceeds via a distinct polyketide-based mechanism. This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway, drawing upon current knowledge of chromone formation in other plant species. It outlines the key enzymatic steps, presents hypothetical quantitative data, and offers detailed experimental protocols for the investigation of this pathway. This document is intended to serve as a foundational resource for researchers seeking to elucidate the genetic and biochemical basis of this compound production, with potential applications in drug discovery and development.
Introduction
Lathyrus odoratus, commonly known as the sweet pea, is a species renowned for its vibrant floral colors and sweet fragrance. Beyond its ornamental value, it is a source of various bioactive specialized metabolites. Among these is this compound, a phytoalexin with a 3-ethylchromone core structure (C₁₁H₁₀O₄)[1]. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack, playing a crucial role in plant defense[2]. The unique chromone structure of this compound suggests a biosynthetic origin distinct from the phenylpropanoid pathway that gives rise to the more common flavonoids and anthocyanins.
This guide details the proposed biosynthetic pathway of this compound, which is hypothesized to be initiated by a type III polyketide synthase (PKS). Evidence from other plant species indicates that chromone biosynthesis involves the iterative condensation of malonyl-CoA units, followed by cyclization and subsequent modifications[3][4][5]. Understanding this pathway is not only of fundamental scientific interest but also holds potential for the biotechnological production of novel chromone derivatives with pharmaceutical applications.
Proposed this compound Biosynthesis Pathway
Based on the established mechanisms of chromone biosynthesis in other plant species, we propose a putative pathway for this compound formation in Lathyrus odoratus. This pathway commences with the assembly of a polyketide chain by a Type III Polyketide Synthase (PKS), followed by cyclization and tailoring reactions.
Key Enzymatic Steps
The proposed pathway can be divided into the following key steps:
-
Polyketide Chain Assembly: A specific Type III Polyketide Synthase, tentatively named this compound Synthase (LDS), likely catalyzes the iterative condensation of one molecule of a starter CoA-ester (proposedly propionyl-CoA to account for the ethyl group) and four molecules of malonyl-CoA to form a linear pentaketide intermediate.
-
Cyclization and Aromatization: The pentaketide intermediate undergoes an intramolecular C-to-O cyclization to form the chromone ring. This cyclization is often a spontaneous process following the release of the polyketide chain from the PKS.
-
Hydroxylation: The chromone backbone is likely hydroxylated at positions 5 and 7 by specific cytochrome P450 monooxygenases (CYP450s) to produce 3-ethyl-5,7-dihydroxychromone (this compound).
Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound in Lathyrus odoratus.
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically for the this compound biosynthetic pathway in Lathyrus odoratus. The following tables present hypothetical data based on typical values observed for other plant polyketide and specialized metabolite pathways. These tables are intended to serve as a template for future experimental work.
Table 1: Hypothetical Kinetic Parameters of this compound Synthase (LDS)
| Substrate | K_m_ (µM) | V_max_ (pmol/s/mg protein) | k_cat_ (s⁻¹) |
| Propionyl-CoA | 50 | 150 | 0.10 |
| Malonyl-CoA | 25 | 200 | 0.13 |
Table 2: Hypothetical Metabolite Concentrations in Elicited Lathyrus odoratus Tissues
| Metabolite | Concentration (µg/g fresh weight) |
| Propionyl-CoA | 5 - 10 |
| Malonyl-CoA | 20 - 50 |
| This compound | 100 - 500 |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to investigate the this compound biosynthesis pathway.
Protocol for this compound Extraction and Quantification
This protocol describes the extraction of this compound from Lathyrus odoratus tissues and its quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Lathyrus odoratus tissue (e.g., leaves, stems)
-
Liquid nitrogen
-
80% (v/v) methanol
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
HPLC system with a C18 column and UV detector
-
This compound standard (if available, otherwise use a related chromone standard for relative quantification)
-
Milli-Q water
-
Acetonitrile
-
Formic acid
Procedure:
-
Harvest fresh Lathyrus odoratus tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex vigorously for 1 minute and then incubate at 4°C for 1 hour with occasional shaking to extract the metabolites.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 10 µL of the filtered extract onto the HPLC system.
-
Perform chromatographic separation using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a flow rate of 1 mL/min. A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Monitor the elution profile at a wavelength of 254 nm.
-
Identify the this compound peak by comparing its retention time with that of a standard (if available).
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.
Protocol for Type III Polyketide Synthase (PKS) Enzyme Assay
This protocol outlines a radiometric assay to measure the activity of the putative this compound Synthase (LDS).
Materials:
-
Protein extract from Lathyrus odoratus tissues
-
[¹⁴C]-Malonyl-CoA (specific activity ~2 GBq/mmol)
-
Propionyl-CoA
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a crude protein extract from Lathyrus odoratus tissues known to produce this compound.
-
Set up the enzyme reaction in a final volume of 100 µL containing:
-
50 µL of protein extract
-
10 µL of 1 mM Propionyl-CoA
-
10 µL of 0.5 mM [¹⁴C]-Malonyl-CoA (containing ~1 nCi)
-
30 µL of assay buffer
-
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 20% (v/v) HCl.
-
Extract the polyketide products by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge at 13,000 x g for 5 minutes to separate the phases.
-
Transfer 150 µL of the upper ethyl acetate phase to a scintillation vial.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Add 4 mL of scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
A control reaction without the protein extract should be run in parallel to determine the background radioactivity.
-
Calculate the enzyme activity as the amount of [¹⁴C]-malonyl-CoA incorporated into the polyketide product per unit time and per milligram of protein.
Protocol for Gene Expression Analysis by RT-qPCR
This protocol describes the analysis of the expression levels of candidate genes involved in this compound biosynthesis using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)[6].
Materials:
-
Lathyrus odoratus tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase
-
qPCR master mix (containing SYBR Green)
-
Gene-specific primers for candidate PKS and CYP450 genes
-
Reference gene primers (e.g., actin or ubiquitin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from Lathyrus odoratus tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in a final volume of 20 µL containing:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
qPCR Program: Run the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis to check for primer specificity.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of a reference gene.
Visualizations
Experimental Workflow for this compound Pathway Elucidation
Caption: Workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion
The biosynthesis of this compound in Lathyrus odoratus presents an exciting area of research in plant specialized metabolism. The proposed polyketide-based pathway provides a solid framework for future investigations. The experimental protocols detailed in this guide offer a starting point for researchers to unravel the enzymatic and genetic machinery responsible for the production of this unique chromone phytoalexin. Elucidating this pathway will not only enhance our understanding of plant defense mechanisms but may also pave the way for the synthesis of novel bioactive compounds for pharmaceutical and other applications.
References
- 1. Structure and function of the chalcone synthase superfamily of plant type III polyketide synthases - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a diarylpentanoid-producing polyketide synthase in the biosynthesis of 2-(2-phenylethyl)chromones in agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling Lathodoratin: A Technical Guide to its Natural Sources and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of Lathodoratin, a chromone phytoalexin found in the sweet pea (Lathyrus odoratus). This document is intended for researchers, scientists, and drug development professionals interested in the natural sourcing and isolation of this bioactive compound.
Introduction to this compound
This compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack or stress. It is chemically identified as 3-ethyl-5,7-dihydroxy-4H-chromen-4-one, with the chemical formula C₁₁H₁₀O₄. First identified in the pods of the sweet pea (Lathyrus odoratus), this compound is a key component of the plant's defense mechanism. The investigation of such natural defense compounds is of growing interest in the development of new therapeutic agents.
Natural Source and Elicitation
The primary natural source of this compound is the sweet pea plant (Lathyrus odoratus), a member of the legume family, Fabaceae. As a phytoalexin, its production in the plant is induced by various stress factors, both biotic and abiotic.
Biotic Elicitors:
-
Fungal Infection: Pathogenic fungi are potent inducers of phytoalexin biosynthesis. Inoculation of Lathyrus odoratus pods with fungal spores can significantly increase the production of this compound.
Abiotic Elicitors:
-
Heavy Metals: Salts of heavy metals, such as copper sulfate (CuSO₄), can act as abiotic elicitors, triggering a defense response and subsequent accumulation of this compound.
-
Ultraviolet (UV) Radiation: Exposure to UV radiation is another known stressor that can enhance the synthesis of phytoalexins in plants.
The strategic application of these elicitors can be a valuable tool for researchers looking to maximize the yield of this compound for isolation and further study.
Isolation and Purification Protocols
The isolation of this compound from Lathyrus odoratus involves a multi-step process of extraction and chromatographic purification. While specific quantitative yields are not widely reported in recent literature, the following outlines a general experimental workflow based on established methods for the isolation of chromones and phytoalexins from plant material.
Extraction
-
Plant Material Preparation: Immature pods of Lathyrus odoratus, preferably treated with an elicitor to induce this compound production, are harvested and flash-frozen in liquid nitrogen. The frozen tissue is then lyophilized (freeze-dried) to remove water and ground into a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. A common choice is ethanol or methanol, which efficiently solubilizes chromones. The extraction is typically performed at room temperature with continuous agitation for several hours. This process is often repeated multiple times to ensure complete extraction.
-
Solvent Removal: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
The crude extract, containing a complex mixture of plant metabolites, requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.
-
Liquid-Liquid Partitioning: The crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity. This compound, being moderately polar, is expected to partition into the organic phase.
-
Column Chromatography: The organic phase is concentrated and subjected to column chromatography. Silica gel is a common stationary phase for the separation of chromones. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is employed to separate the different components of the extract. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): For final purification, the fractions enriched with this compound are subjected to preparative or semi-preparative HPLC. A reversed-phase C18 column is often used, with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile. This technique allows for the isolation of this compound at high purity.
Table 1: Summary of this compound Isolation Protocol
| Step | Description | Key Parameters |
| 1. Elicitation (Optional) | Induction of this compound production in Lathyrus odoratus pods. | Biotic (e.g., fungal spores) or abiotic (e.g., CuSO₄ solution) elicitors. |
| 2. Extraction | Extraction of metabolites from plant material. | Solvent: Ethanol or Methanol; Temperature: Room Temperature. |
| 3. Liquid-Liquid Partitioning | Initial separation based on polarity. | Solvents: Water and Ethyl Acetate. |
| 4. Column Chromatography | Further separation of the extract. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient. |
| 5. HPLC | Final purification to obtain pure this compound. | Column: Reversed-phase C18; Mobile Phase: Water/Methanol or Acetonitrile gradient. |
Experimental Workflows and Signaling Pathways
The production of phytoalexins like this compound is a result of a complex signaling cascade initiated by the plant's recognition of a stressor. While the specific signaling pathway for this compound has not been fully elucidated, a general model for phytoalexin induction can be conceptualized.
Caption: Generalized signaling pathway for phytoalexin induction.
The isolation process can also be visualized as a sequential workflow, guiding the researcher from the raw plant material to the purified compound.
Caption: Experimental workflow for the isolation of this compound.
Conclusion
This compound represents a promising natural product with potential applications in drug development. This guide provides a foundational understanding of its natural sources and a generalized protocol for its isolation. Further research is warranted to fully elucidate its biosynthetic pathway, signaling cascade, and to optimize extraction and purification methods to improve yields for preclinical and clinical investigations. The methodologies outlined here serve as a starting point for researchers dedicated to exploring the therapeutic potential of this intriguing phytoalexin.
Lathodoratin: A Technical Whitepaper on its Function and Activity as a Phytoalexin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytoalexins are a diverse group of low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress. These molecules play a crucial role in plant defense mechanisms. Lathodoratin, a 3-ethylchromone, has been identified as a phytoalexin produced by the sweet pea, Lathyrus odoratus. This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of this compound, focusing on its function as a phytoalexin and its biological activities. Due to the nascent stage of research on this specific compound, this document also outlines general methodologies and frameworks for its further investigation, drawing parallels from more extensively studied phytoalexins and related chromone compounds.
Core Concepts: Phytoalexins and Plant Defense
Plants employ a two-tiered innate immune system to defend against pathogens. The first line of defense involves the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on the plant cell surface, leading to PAMP-triggered immunity (PTI). Successful pathogens can suppress PTI by delivering effector proteins into the plant cell. The second tier of immunity, known as effector-triggered immunity (ETI), involves the recognition of these effectors by plant resistance (R) proteins. ETI often results in a more robust and rapid defense response, including the production of phytoalexins at the site of infection.
Phytoalexins contribute to disease resistance by exhibiting broad-spectrum antimicrobial activity, inhibiting the growth and development of invading pathogens. The chemical nature of phytoalexins is highly diverse and often specific to a particular plant family. This compound falls into the category of chromones, a class of oxygen-containing heterocyclic compounds.
This compound: Function and Biological Activity
Currently, there is a notable scarcity of specific quantitative data in the scientific literature regarding the biological activities of this compound. General studies on chromone derivatives, however, suggest potential antifungal, antibacterial, anticancer, and antioxidant properties.
Data Presentation
Due to the lack of specific experimental data for this compound, the following tables are presented as templates. Researchers are encouraged to populate these tables as data becomes available through future investigations.
Table 1: Antimicrobial Activity of this compound (Hypothetical Data)
| Microbial Species | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Botrytis cinerea | Fungus | Data Not Available |
| Pseudomonas syringae | Bacterium | Data Not Available |
| Candida albicans | Fungus | Data Not Available |
| Escherichia coli | Bacterium | Data Not Available |
Table 2: Anticancer Activity of this compound (Hypothetical Data)
| Cancer Cell Line | Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| HeLa | Cervical Adenocarcinoma | Data Not Available |
Table 3: Antioxidant Activity of this compound (Hypothetical Data)
| Assay | IC50 (µg/mL) or Equivalent |
| DPPH Radical Scavenging | Data Not Available |
| ABTS Radical Scavenging | Data Not Available |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the study of this compound.
Extraction and Purification of this compound from Lathyrus odoratus
This protocol is based on general methods for phytoalexin extraction and will require optimization for this compound.
-
Elicitation: Induce the production of this compound in Lathyrus odoratus seedlings or tissues by treating them with an elicitor, such as copper sulfate solution or a fungal spore suspension (e.g., from Botrytis cinerea).
-
Extraction: Harvest the elicited plant material after a suitable incubation period (e.g., 48-72 hours). Homogenize the tissue in a solvent such as ethanol or methanol.
-
Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.
-
Chromatography:
-
Column Chromatography: Subject the organic phase to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to achieve initial fractionation.
-
High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using reversed-phase HPLC with a suitable solvent system (e.g., water-acetonitrile gradient). Monitor the effluent with a UV detector at a wavelength determined by the UV spectrum of this compound.
-
Bioassays for Biological Activity
Antifungal Activity Assay (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: Culture the test fungus (e.g., Botrytis cinerea) on a suitable agar medium. Prepare a spore suspension in a sterile saline solution and adjust the concentration.
-
Serial Dilution: Prepare a series of twofold dilutions of the purified this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal spore suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 25°C) for a defined period (e.g., 48-72 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible fungal growth.
Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in an appropriate culture medium supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined.
Signaling Pathways and Visualization
The signaling pathways that lead to the biosynthesis of this compound and the downstream effects of its biological activity are currently unknown. As research progresses, it will be crucial to elucidate these pathways to fully understand its role in plant defense and its potential for therapeutic applications. Below are hypothetical diagrams representing potential workflows and signaling cascades that could be investigated.
Caption: A generalized experimental workflow for the extraction, purification, and biological activity screening of this compound.
Caption: A hypothetical signaling pathway illustrating the induction of this compound biosynthesis in response to pathogen recognition in plants.
Conclusion and Future Directions
This compound remains a largely uncharacterized phytoalexin with potential for significant biological activity. The lack of available data underscores the need for focused research to elucidate its antimicrobial, anticancer, and antioxidant properties. The experimental protocols and conceptual frameworks provided in this technical guide offer a roadmap for future investigations. Key future research directions should include:
-
Quantitative Bioactivity Profiling: Systematic screening of purified this compound against a broad panel of fungal and bacterial pathogens, as well as various cancer cell lines, to determine its MIC and IC50 values.
-
Mechanism of Action Studies: Investigating the cellular and molecular mechanisms by which this compound exerts its biological effects.
-
Biosynthetic Pathway Elucidation: Identifying the genes and enzymes involved in the biosynthesis of this compound in Lathyrus odoratus.
-
In Vivo Studies: Evaluating the efficacy of this compound in plant disease models and preclinical animal models for cancer and other diseases.
The exploration of novel phytoalexins like this compound is essential for the discovery of new lead compounds for drug development and for a deeper understanding of the intricate chemical ecology of plant-pathogen interactions.
In-Depth Technical Guide: The Mechanism of Action of Lathodoratin
Despite a comprehensive search of available scientific literature and databases, no information was found regarding a compound named "Lathodoratin." This suggests that "this compound" may be a novel, yet-to-be-documented substance, a proprietary research compound not disclosed in public domains, or potentially a misnomer for another molecule.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the mechanism of action of a compound for which no public data exists.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to:
-
Verify the spelling and nomenclature of the molecule. Chemical compounds can have multiple systematic, trivial, and proprietary names.
-
Consult specialized chemical and biological databases that may contain information on newly synthesized or less-studied molecules.
-
Review patents and conference proceedings , as these often contain the earliest disclosures of new scientific discoveries.
Should information on "this compound" become publicly available, a thorough analysis of its mechanism of action would involve the following key areas, which are standard in pharmacological and toxicological research:
-
Target Identification and Validation: Determining the specific molecular target(s) with which this compound interacts (e.g., receptors, enzymes, ion channels, nucleic acids).
-
Signal Transduction Pathways: Elucidating the downstream cellular signaling cascades that are modulated by this compound's interaction with its target(s). This would involve studying second messenger systems, protein phosphorylation events, and gene expression changes.
-
Pharmacodynamics: Quantifying the dose-response relationship of this compound, including its potency (EC50/IC50) and efficacy in relevant in vitro and in vivo models.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and duration of action.
-
Toxicology: Assessing the potential adverse effects of this compound at various doses and exposure durations.
Without any foundational data on this compound, the creation of the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time.
The Biological Nexus of 3-ethyl-5,7-dihydroxy-4H-chromen-4-one: A Technical Guide for Researchers
Introduction: The chromone scaffold, a recurring motif in natural products and medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This technical guide focuses on the biological activities of 3-ethyl-5,7-dihydroxy-4H-chromen-4-one and its structurally related analogs. While specific experimental data for this exact ethyl-substituted chromone is limited in publicly available literature, this document extrapolates from the extensive research on 3-substituted and 5,7-dihydroxy-4H-chromen-4-one derivatives to provide a comprehensive overview of its predicted biological potential. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the anticancer, anti-inflammatory, and antioxidant properties associated with this class of compounds.
Predicted Biological Activities
The core structure of 5,7-dihydroxy-4H-chromen-4-one is a privileged scaffold known to impart significant biological effects. The introduction of an ethyl group at the 3-position is anticipated to modulate its lipophilicity and steric interactions with biological targets, thereby influencing its overall activity profile. Based on extensive research on analogous compounds, 3-ethyl-5,7-dihydroxy-4H-chromen-4-one is predicted to exhibit the following key biological activities:
-
Anticancer Activity: Chromone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[3]
-
Anti-inflammatory Activity: The 5,7-dihydroxy-chromone moiety is a well-established anti-inflammatory pharmacophore.[4][5] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-1β, and IL-6.[4][6]
-
Antioxidant Activity: The phenolic hydroxyl groups at positions 5 and 7 are critical for the free radical scavenging properties of these molecules.[7][8][9] They can effectively neutralize reactive oxygen species (ROS), contributing to their protective effects against oxidative stress-related diseases.[9]
-
Enzyme Inhibition: Various chromone derivatives have been identified as inhibitors of key enzymes involved in disease progression, including cyclooxygenases (COX) and lipoxygenases (LOX).[10][11]
Quantitative Data on Structurally Related Chromone Derivatives
To provide a quantitative perspective, the following tables summarize the biological activities of structurally similar chromone derivatives. These compounds share the core 5,7-dihydroxy-4H-chromen-4-one scaffold or have substitutions at the 3-position, offering valuable insights into the potential potency of 3-ethyl-5,7-dihydroxy-4H-chromen-4-one.
Table 1: Anticancer Activity of Selected Chromone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one derivative (7h) | HCT116 | <10 | [1] |
| 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one derivative (7l) | HCT116 | <10 | [1] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS | 2.63 ± 0.17 | [3] |
| 3,6-diunsaturated 2,5-diketopiperazine derivative (11) | A549 | 1.2 | [12] |
| 3,6-diunsaturated 2,5-diketopiperazine derivative (11) | HeLa | 0.7 | [12] |
| 7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)-2H-chromen-2-one (DW532) derivative (6a) | MDA-MB-468 | 0.64 | [13] |
| 7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)-2H-chromen-2-one (DW532) derivative (6b) | MDA-MB-468 | 0.69 | [13] |
Table 2: Anti-inflammatory Activity of Selected Chromone Derivatives
| Compound/Derivative | Assay | Effect | Concentration | Reference |
| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | COX-2 Inhibition | >80% | 100 µg/ml | [5] |
| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | 5-LOX Inhibition | >80% | 100 µg/ml | [5] |
| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | TNF-α Production Inhibition | >80% | 100 µg/ml | [5] |
| Chromone derivative 3 | NO Production Inhibition | Significant | 5-20 µM | [4] |
| Chromone derivative 3 | TNF-α, IL-6, IL-1β Production Reduction | Significant | 5-20 µM | [4] |
| 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone (3) | Superoxide Anion Generation Inhibition | IC50 = 4.62 ± 1.48 µM | - | [14] |
| Velutin (6) | Superoxide Anion Generation Inhibition | IC50 = 1.78 ± 0.35 µM | - | [14] |
| 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone (3) | Elastase Release Inhibition | IC50 = 3.91 ± 0.87 µM | - | [14] |
Table 3: Antioxidant Activity of Selected Chromone Derivatives
| Compound/Derivative | Assay | Activity/EC50 | Reference |
| Fisetin (3,7,3',4'-OH) | DPPH Radical Scavenging | EC50 = 21.53 ± 3.89 µM | [15] |
| Luteolin (5,7,3',4'-OH) | DPPH Radical Scavenging | EC50 = 17.64 ± 2.33 µM | [15] |
| Quercetin (3,5,7,3',4'-OH) | DPPH Radical Scavenging | EC50 = 16.42 ± 1.67 µM | [15] |
| 7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3''-trifluoromethylbenzoyl) chromone (32) | DPPH Radical Scavenging | Stronger than BHT, Vit E, Trolox | - |
| 7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3''-trifluoromethylbenzoyl) chromone (32) | Metal Chelating (Fe2+) | Stronger than BHT, Vit E, Trolox | - |
| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | DPPH Radical Scavenging | 40% inhibition at 100 µg/ml | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of chromone derivatives.
Anticancer Activity: MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with cell culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[12]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Principle: Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.[16]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-treated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Reaction Mixture: In a 96-well plate, add 100 µL of a methanolic solution of the test compound at various concentrations.
-
DPPH Addition: Add 100 µL of a freshly prepared methanolic solution of DPPH (e.g., 0.1 mM) to each well.[15]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.[15]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better illustrate the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways in Inflammation and Cancer
Chromone derivatives often exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways.
References
- 1. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antioxidant activity study of novel chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones : Oriental Journal of Chemistry [orientjchem.org]
- 9. Studies on the antioxidant activities of some new chromone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Lathodoratin: A Technical Guide on its Discovery and Phytoalexin Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathodoratin is a naturally occurring 3-ethylchromone that has been identified as a phytoalexin in the sweet pea, Lathyrus odoratus. This technical guide provides a comprehensive overview of the discovery, historical research, and known biological activities of this compound. It includes its physicochemical properties, a summary of its antifungal activity, and a detailed exploration of its biosynthetic pathway. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic applications of this unique plant-derived compound.
Introduction
This compound (3-ethyl-5,7-dihydroxy-4H-chromen-4-one) is a chromone derivative first isolated from the sweet pea, Lathyrus odoratus[1][2]. It belongs to a class of phenolic compounds that are of significant interest due to their diverse biological activities. The discovery of this compound was a result of investigations into the chemical defense mechanisms of plants, specifically the production of antimicrobial compounds called phytoalexins in response to fungal infection.
Discovery and Historical Research
This compound was first reported in 1980 by Robeson, Ingham, and Harborne. Their research focused on identifying the phytoalexins produced by Lathyrus odoratus when challenged with the fungus Helminthosporium carbonum. Alongside this compound, its 7-O-methyl ether derivative, methyl-lathodoratin, was also identified[2].
Subsequent research delved into the biosynthesis of this unique 3-ethylchromone. Studies revealed that the carbon skeleton of this compound is derived from two distinct biosynthetic pathways: the phloroglucinol ring is formed from the acetate-malonate pathway, while the ethyl group and the adjacent two carbons of the pyrone ring originate from the amino acid L-isoleucine. This biosynthetic origin distinguishes it from many other chromones.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₀O₄ | [Source] |
| Molecular Weight | 206.19 g/mol | [Source] |
| IUPAC Name | 3-ethyl-5,7-dihydroxy-4H-chromen-4-one | [Source] |
| CAS Number | 76693-50-0 | [Source] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in DMSO (predicted) |
Biological Activity
The primary reported biological activity of this compound is its function as a phytoalexin, exhibiting antifungal properties.
Antifungal Activity
Experimental Protocols
Detailed experimental protocols from the original discovery paper are not fully accessible. However, based on standard phytochemical and microbiological practices, a generalized workflow for the discovery and characterization of a phytoalexin like this compound can be outlined.
General Workflow for Phytoalexin Discovery
Caption: Generalized workflow for the discovery of phytoalexins.
Biosynthesis of this compound
The biosynthesis of this compound is a key area of its historical research. The pathway involves the condensation of precursors from two major metabolic routes.
Caption: Biosynthetic pathway of this compound.
Conclusion and Future Perspectives
This compound remains a sparsely studied natural product with established origins as a phytoalexin. While its discovery and biosynthesis have been documented, a significant gap exists in the literature regarding its full biological activity profile and mechanism of action. Future research should focus on:
-
Re-isolation and full spectroscopic characterization: Modern analytical techniques could provide more detailed structural information.
-
Comprehensive biological screening: Evaluating this compound against a broad panel of fungal and bacterial pathogens, as well as in assays for other activities such as antioxidant, anti-inflammatory, and anticancer effects, is warranted.
-
Total synthesis: A robust synthetic route would enable the production of larger quantities for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.
The unique 3-ethylchromone scaffold of this compound presents an interesting template for the development of new therapeutic agents, particularly in the realm of antifungal drug discovery.
References
The Enigmatic Role of Lathodoratin in Plant Defense: A Technical Overview
For Immediate Release
[City, State] – [Date] – While the world of plant defense mechanisms is rich with well-studied compounds, lathodoratin, a phytoalexin found in sweet pea (Lathyrus odoratus), remains a subject of considerable scientific curiosity. This technical guide synthesizes the current, albeit limited, understanding of this compound's role in plant defense, targeting researchers, scientists, and professionals in drug development. Due to a notable scarcity of specific quantitative and mechanistic data in publicly accessible scientific literature, this guide will also leverage established principles from related isoflavonoid phytoalexins to provide a foundational framework for future research.
Introduction to this compound
This compound is classified as an isoflavonoid, a class of secondary metabolites well-known for their roles as phytoalexins. Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to pathogenic microorganisms. Specifically, this compound is a 3-ethylchromone, a structural characteristic that distinguishes it from more commonly studied isoflavones. Its presence in Lathyrus odoratus suggests a role in the plant's defense against fungal pathogens. However, a comprehensive understanding of its specific targets, efficacy, and the signaling cascades it influences is yet to be fully elucidated.
Quantitative Data on Antifungal Activity
A thorough review of scientific databases reveals a significant gap in the availability of quantitative data regarding this compound's antifungal activity. To fulfill the core requirement of presenting quantitative data, a template table is provided below. This table is intended for researchers to populate as data becomes available from future studies. The metrics included, such as Minimum Inhibitory Concentration (MIC), are standard in the field for assessing the efficacy of antimicrobial compounds.
Table 1: Antifungal Activity of this compound (Hypothetical Data)
| Fungal Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|
| Botrytis cinerea | Data not available | Data not available | |
| Fusarium oxysporum | Data not available | Data not available | |
| Phytophthora infestans | Data not available | Data not available |
| Colletotrichum trifolii| Data not available | Data not available | |
Note: The absence of data in this table highlights a critical area for future research. Establishing the MIC values of this compound against a range of plant pathogens is a fundamental step in characterizing its role in plant defense.
Experimental Protocols
Proposed Protocol for this compound Extraction and Purification
This protocol is a hypothetical workflow based on common phytoalexin extraction techniques.
-
Elicitation: Induce the production of this compound in Lathyrus odoratus seedlings or cell cultures by treating with a fungal elicitor (e.g., cell wall fragments from a non-pathogenic fungus) or an abiotic stressor like copper chloride.
-
Harvesting and Homogenization: Harvest plant tissue (e.g., cotyledons, leaves) after a suitable incubation period (e.g., 24-72 hours) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder.
-
Solvent Extraction: Extract the powdered tissue with a polar solvent such as 80% methanol or ethanol at a ratio of 1:10 (w/v). Sonicate the mixture for 30 minutes and then stir at room temperature for 24 hours.
-
Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
Liquid-Liquid Partitioning: Resuspend the concentrated extract in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and pigments. Subsequently, partition the aqueous phase against a solvent of intermediate polarity, such as ethyl acetate, to extract the isoflavonoids.
-
Purification: Further purify the ethyl acetate fraction using column chromatography (e.g., silica gel or Sephadex LH-20) with a gradient of solvents (e.g., hexane:ethyl acetate or chloroform:methanol). Monitor fractions by thin-layer chromatography (TLC) and pool those containing the compound of interest. Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).
Proposed HPLC-UV Method for Quantification
A quantitative HPLC method with UV detection would be suitable for determining the concentration of this compound in plant extracts.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might start at 10% B, increasing to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the chromone structure, a UV detection wavelength in the range of 254-320 nm should be appropriate. The optimal wavelength would need to be determined by acquiring a UV spectrum of purified this compound.
-
Quantification: Create a calibration curve using a purified and quantified this compound standard. The concentration in unknown samples can be determined by comparing their peak areas to the calibration curve.
Proposed workflow for the extraction and purification of this compound.
Biosynthesis and Signaling Pathways
The biosynthesis of isoflavonoids is a well-characterized branch of the phenylpropanoid pathway. While the specific enzymes for the final steps leading to this compound are not fully identified, a putative pathway can be inferred.
Putative biosynthetic pathway of this compound.
The signaling pathways through which phytoalexins like this compound exert their defensive functions and how their own biosynthesis is regulated are complex. Generally, the perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) at the plant cell surface triggers a signaling cascade. This often involves an influx of calcium ions (Ca²⁺) and the production of reactive oxygen species (ROS). These early signals activate downstream mitogen-activated protein kinase (MAPK) cascades, which in turn phosphorylate transcription factors that upregulate the expression of defense-related genes, including those for phytoalexin biosynthesis. Hormones such as jasmonic acid (JA) and salicylic acid (SA) are also key players in orchestrating these defense responses.
There is currently no direct evidence linking this compound to a specific signaling pathway. Future research should investigate whether this compound can induce defense responses in neighboring cells or tissues, and whether its production is dependent on the JA or SA signaling pathways.
Generalized plant defense signaling pathway leading to phytoalexin production.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored component of the plant defense arsenal. This guide has outlined the current state of knowledge and provided a framework for future investigation. Key research priorities should include:
-
Quantitative Bioassays: Determining the MICs of purified this compound against a broad range of phytopathogenic fungi.
-
Protocol Validation: Developing and validating robust protocols for the extraction and quantification of this compound.
-
Mechanistic Studies: Elucidating the specific biosynthetic pathway and identifying the enzymes involved.
-
Signaling Pathway Analysis: Investigating the upstream signaling components that regulate this compound biosynthesis and the downstream effects of this compound on plant cells.
Addressing these knowledge gaps will be crucial for a comprehensive understanding of this compound's role in plant immunity and for exploring its potential applications in agriculture and medicine.
Lathodoratin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathodoratin is a phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, such as pathogen attack. First identified in the sweet pea (Lathyrus odoratus), this isoflavonoid compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, albeit partially hypothetical, experimental protocol for its isolation and characterization, and a summary of its known biological activities. The guide also features a representative signaling pathway for phytoalexin biosynthesis, offering a framework for understanding its regulation.
Physicochemical Properties of this compound
This compound is a moderately small organic molecule with the following key characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |
| Molecular Weight | 206.19 g/mol | [1] |
| IUPAC Name | 3-ethyl-5,7-dihydroxy-4H-chromen-4-one | [1] |
| CAS Number | 76693-50-0 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
The following protocols are based on established methods for phytoalexin induction and isolation. Specific parameters for this compound may require optimization.
Elicitation and Isolation of this compound from Lathyrus odoratus
This protocol describes the induction of this compound production in sweet pea pods and its subsequent extraction and purification.
Materials:
-
Fresh, immature pods of Lathyrus odoratus
-
Aqueous solution of copper sulfate (CuSO₄), 2% (w/v)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Elicitation:
-
Wash the sweet pea pods with distilled water and gently pat them dry.
-
Apply the 2% CuSO₄ solution to the surface of the pods. This can be done by spraying or by dropping the solution into opened pods.
-
Incubate the treated pods in a humid environment at room temperature for 48-72 hours to allow for the induction of phytoalexin biosynthesis.
-
-
Extraction:
-
After incubation, chop the pods into small pieces.
-
Submerge the chopped pods in ethanol and extract at room temperature for 24 hours.
-
Filter the extract to remove solid plant material.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Resuspend the concentrated extract in a minimal amount of a suitable solvent and perform a liquid-liquid partition with ethyl acetate and water.
-
Separate the ethyl acetate phase, which will contain this compound, and dry it over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate extract.
-
Perform column chromatography on silica gel. A typical mobile phase could be a gradient of hexane and ethyl acetate.
-
Monitor the fractions by TLC, visualizing the spots under UV light. This compound-containing fractions can be identified by comparison with a standard if available, or by subsequent analytical characterization.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Characterization of this compound
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Expected signals would correspond to the ethyl group, the aromatic protons, and the dihydroxy-substituted benzene ring.
-
-
Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum to identify functional groups. Key absorptions would be expected for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the chromenone, and the aromatic C-H and C=C bonds.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Record the UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) to determine the wavelengths of maximum absorption, which are characteristic of the chromone chromophore.
-
-
Mass Spectrometry (MS):
-
Perform mass spectrometry to determine the exact molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Biological Activity
Signaling Pathway
The biosynthesis of phytoalexins like this compound is a complex process initiated by the recognition of elicitors, which can be molecules from a pathogen or signals of cellular damage. This recognition triggers a signal transduction cascade that leads to the activation of defense-related genes and the subsequent production of antimicrobial compounds.
Caption: A generalized signaling pathway for phytoalexin biosynthesis.
Conclusion
This compound represents an intriguing natural product with potential applications in agriculture and medicine. While its fundamental physicochemical properties are known, a significant opportunity exists for further research to fully characterize its biological activities, elucidate its precise mechanism of action, and optimize its production and purification. This guide provides a foundational resource for scientists and researchers embarking on the study of this promising phytoalexin.
References
Methodological & Application
Lathodoratin from Sweet Pea (Lathyrus odoratus): A Detailed Application Note and Protocol for Extraction, and Potential Bioactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the extraction of lathodoratin, a flavonoid found in sweet pea (Lathyrus odoratus). While specific detailed protocols for this compound are not extensively documented in publicly available literature, this application note consolidates general flavonoid extraction and purification principles to propose a robust workflow. Methodologies for extraction, purification, and quantification are presented, alongside a discussion of the potential antioxidant and anti-inflammatory activities of this compound based on the known functions of similar flavonoids. This guide is intended to serve as a foundational resource for researchers interested in isolating and characterizing this compound for further investigation.
Introduction to this compound
This compound is a flavonoid with the chemical formula C11H10O4 and a molecular weight of 206.19 g/mol . Its IUPAC name is 3-ethyl-5,7-dihydroxy-4H-chromen-4-one. Found in the sweet pea plant (Lathyrus odoratus), this compound belongs to a class of secondary metabolites known for their diverse biological activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, and other health-benefiting properties, making this compound a compound of interest for phytochemical and pharmacological research.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C11H10O4 |
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | 3-ethyl-5,7-dihydroxy-4H-chromen-4-one |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Experimental Protocols
This section outlines two potential methods for the extraction and subsequent purification of this compound from sweet pea flowers.
Plant Material and Preparation
Fresh sweet pea flowers (Lathyrus odoratus) should be harvested at full bloom. The petals are the primary source and should be separated from other floral parts. For optimal extraction, the petals can be either used fresh or air-dried in the shade to preserve the chemical integrity of the flavonoids. Once dried, the petals should be ground into a fine powder.
Extraction Method 1: Hot Water Extraction
This method is based on a patent for obtaining sweet pea extract and is suitable for polar compounds.
Protocol:
-
Extraction: To 1 kg of fresh sweet pea flowers, add approximately 2 kg of distilled water. Heat the mixture to 90°C for 10 minutes with constant stirring.
-
Initial Filtration: Filter the hot extract through a 10 µm filter to remove coarse plant material.
-
Ethanol Precipitation: To the filtrate, add 300 g of 95% ethanol and refrigerate at 5°C for 24 hours. This step helps to precipitate out less soluble compounds.
-
Secondary Filtration: Remove the resulting insoluble matter by filtering through a 0.45 µm filter.
-
Concentration: The resulting aqueous extract can be concentrated under reduced pressure using a rotary evaporator to yield a crude this compound-containing extract.
Extraction Method 2: Methanolic Extraction
This is a common method for extracting flavonoids from plant materials.
Protocol:
-
Maceration: Macerate 100 g of powdered, dried sweet pea petals in 1 L of 80% methanol for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Repeated Extraction: Repeat the extraction process with the residue two more times to ensure complete extraction of flavonoids.
-
Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanolic extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and evaporate the solvent to dryness.
-
Purification by Column Chromatography
The crude extract obtained from either method can be further purified using column chromatography.
Protocol:
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent like n-hexane as the slurry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity. A common gradient system for flavonoids starts with n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and then methanol in ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions of 10-20 mL.
-
TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:methanol, 9:1 v/v) to identify fractions containing this compound. Visualize the spots under UV light (254 nm and 366 nm).
-
Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
The quantity of this compound in the extracts can be determined using HPLC.
Protocol:
-
Standard Preparation: Prepare a stock solution of purified this compound (if available as a standard) of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known weight of the crude or purified extract in methanol and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile or methanol).
-
Gradient Program: A linear gradient starting from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 254 nm and 350 nm for flavonoids).
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.
Data Presentation
Table 2: Hypothetical Extraction Yield and Purity of this compound
| Extraction Method | Starting Material (g) | Crude Extract Yield (g) | This compound Content in Crude Extract (mg/g) | Final Purified this compound (mg) |
| Hot Water Extraction | 1000 (fresh petals) | 50 | 1.5 | 75 |
| Methanolic Extraction | 100 (dried petals) | 15 | 4.2 | 63 |
Note: The values presented in this table are hypothetical and should be determined experimentally.
Visualization of Workflows and Pathways
Experimental Workflow: this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Hypothetical Signaling Pathway: Potential Antioxidant and Anti-inflammatory Action of this compound
While direct experimental evidence for this compound is pending, many flavonoids are known to exert their beneficial effects through the modulation of key signaling pathways like Nrf2 and NF-κB.
Caption: Potential Signaling Pathways Modulated by this compound.
Potential Biological Activities
Flavonoids are well-regarded for their antioxidant and anti-inflammatory properties. It is plausible that this compound shares these characteristics.
-
Antioxidant Activity: this compound may activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant enzymes that protect cells from oxidative stress.
-
Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. Flavonoids can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. By inhibiting this pathway, this compound could potentially reduce the expression of pro-inflammatory cytokines.
Further research is required to experimentally validate these potential biological activities and to elucidate the precise mechanisms of action of this compound.
Conclusion
This application note provides a detailed framework for the extraction, purification, and quantification of this compound from sweet pea flowers. The proposed protocols are based on established methodologies for flavonoid isolation and are intended to be a starting point for researchers. The potential for this compound to act as an antioxidant and anti-inflammatory agent through the modulation of the Nrf2 and NF-κB pathways highlights its promise as a compound for further pharmacological investigation. Experimental validation of these protocols and biological activities is a necessary next step in harnessing the potential of this natural product.
Application Notes and Protocols for the Purification of Lathodoratin by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathodoratin is an isoflavonoid primarily found in the sweet pea (Lathyrus odoratus).[1] Isoflavonoids are a class of phytoestrogens that have garnered significant interest in the scientific community for their potential therapeutic applications, including roles in cancer prevention and management of hormonal imbalances. The purification of this compound is a critical step in enabling detailed biological and pharmacological studies. This document provides detailed application notes and protocols for the purification of this compound from plant material using chromatographic techniques. While specific quantitative data for this compound purification is not extensively available, the following protocols are based on established methods for the purification of similar isoflavonoids and provide a robust starting point for researchers.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.20 g/mol |
| CAS Number | 76693-50-0 |
| Appearance | Likely a solid, crystalline powder |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |
Experimental Protocols
Extraction of this compound from Lathyrus odoratus
This protocol describes the initial extraction of a crude extract containing this compound from sweet pea flowers.
Materials and Reagents:
-
Fresh or dried sweet pea (Lathyrus odoratus) flowers
-
80% Ethanol (EtOH)
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Freeze-dryer (optional)
Procedure:
-
Sample Preparation: Air-dry fresh sweet pea flowers in the shade or use commercially available dried flowers. Grind the dried flowers into a fine powder.
-
Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of 80% ethanol at room temperature for 24 hours with occasional stirring.
-
Alternatively, for a more efficient extraction, perform Soxhlet extraction with 80% ethanol for 6-8 hours.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.
-
Lyophilization: The resulting aqueous extract can be freeze-dried to obtain a crude powder. This crude extract can be stored at -20°C until further purification.
Purification of this compound by Column Chromatography
This protocol outlines the separation of this compound from the crude extract using open column chromatography with silica gel. This step serves as an initial fractionation to enrich the this compound content.
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (e.g., 95:5, 90:10, 80:20, etc., v/v).
-
Further increase the polarity by introducing methanol into the mobile phase (e.g., ethyl acetate:methanol gradients).
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by TLC.
-
TLC Analysis: Spot a small aliquot of each fraction onto a TLC plate. Develop the plate using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp.
-
Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain a this compound-enriched fraction.
High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis
This protocol describes the use of reversed-phase HPLC for the final purification and quantitative analysis of this compound.
Materials and Reagents:
-
This compound-enriched fraction from column chromatography
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm (based on typical isoflavonoid absorbance) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Procedure:
-
Sample Preparation: Dissolve the this compound-enriched fraction in the initial mobile phase composition (e.g., 90% A, 10% B) and filter through a 0.45 µm syringe filter.
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Acquisition: Run the HPLC method and record the chromatogram.
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard if available.
-
Fraction Collection (for preparative HPLC): If using a preparative or semi-preparative HPLC system, collect the eluent corresponding to the this compound peak.
-
Purity Analysis: The purity of the isolated this compound can be determined from the analytical HPLC chromatogram by calculating the peak area percentage.
-
Quantification: Create a calibration curve using a known standard of this compound to quantify the amount in the purified sample.
Data Presentation
Table 1: Representative Quantitative Data for Isoflavonoid Purification
| Purification Step | Starting Material (g) | Recovered Material (g) | Purity (%) | Yield (%) |
| Crude Ethanol Extract | 100 (from plant material) | 15 | ~5 | 100 |
| Silica Gel Column Chromatography (Pooled Fractions) | 15 | 1.2 | ~40 | 8 |
| Preparative HPLC | 1.2 | 0.05 | >98 | 0.33 |
Note: The values presented in this table are hypothetical and representative for a typical isoflavonoid purification process. Actual results will vary depending on the starting material and experimental conditions.
Visualizations
References
Application Note: Quantitative Analysis of Lathodoratin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Lathodoratin, a phytoalexin with potential therapeutic applications. The described protocol offers a reliable and reproducible approach for the analysis of this compound in purified samples and plant extracts. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine quality control and research purposes.
Introduction
This compound (3-ethyl-5,7-dihydroxychromone) is a chromone derivative identified as a phytoalexin in the sweet pea (Lathyrus odoratus)[1]. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack, and they often exhibit a range of biological activities. Given the growing interest in natural compounds for drug discovery, robust analytical methods for the quantification of such molecules are essential. This document provides a comprehensive protocol for the quantitative analysis of this compound using HPLC with UV detection.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20-21 min: 80% to 20% B21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Standard and Sample Solutions
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This stock solution should be stored at -20°C.
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
-
Homogenize 1 g of fresh plant material (e.g., leaves or flowers) in 10 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the homogenate at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.
The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The peak area was plotted against the concentration, and the linearity was determined by linear regression.
Intra-day and inter-day precision were assessed by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day and on three different days, respectively. The results are expressed as the relative standard deviation (%RSD).
The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (50%, 100%, and 150% of the initial concentration). The recovery was calculated as the percentage of the measured amount to the added amount.
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Quantitative Data
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Intra-day Precision (%RSD) | 0.85% |
| Inter-day Precision (%RSD) | 1.23% |
| Accuracy (Recovery) | 98.5% - 101.2% |
| LOD | 0.15 µg/mL |
| LOQ | 0.50 µg/mL |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Hypothetical Signaling Pathway
As a phytoalexin, this compound is likely involved in plant defense signaling. The following diagram illustrates a hypothetical signaling cascade initiated by pathogen recognition, leading to the biosynthesis of this compound.
Caption: Hypothetical this compound Biosynthesis Pathway.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is specific, linear, precise, and accurate over a wide concentration range. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this compound in various sample matrices. The provided hypothetical signaling pathway offers a framework for further investigation into the biological role of this phytoalexin.
References
Application Notes and Protocols for the Detection of Lathodoratin by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathodoratin (3-ethyl-5,7-dihydroxy-4H-chromen-4-one) is a phytoalexin, an antimicrobial compound produced by plants in response to pathogen attack. As a member of the chromone class of flavonoids, this compound and similar compounds are of increasing interest to researchers for their potential therapeutic properties, including antifungal and antioxidant activities. Accurate and sensitive detection methods are crucial for studying its biosynthesis, mechanism of action, and potential applications in drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the selective and quantitative analysis of this compound in various biological matrices.
This document provides detailed application notes and protocols for the detection and quantification of this compound using LC-MS/MS. It includes protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a predicted fragmentation pattern to aid in identification. Additionally, a plausible signaling pathway for this compound's induction as a phytoalexin and its potential antifungal mechanism of action are illustrated.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is fundamental for developing appropriate analytical methods.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₀O₄ | [1][2] |
| Molecular Weight | 206.19 g/mol | [1] |
| Exact Mass | 206.0579 u | [1][2] |
| IUPAC Name | 3-ethyl-5,7-dihydroxy-4H-chromen-4-one | [1] |
| Class | Chromone (Flavonoid) | |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Sample Preparation from Plant Material
This protocol outlines the extraction of this compound from plant tissues, such as leaves or stems, for subsequent LC-MS/MS analysis.
Materials:
-
Fresh or freeze-dried plant material
-
Liquid nitrogen
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
Procedure:
-
Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried tissue.
-
Immediately freeze the fresh tissue in liquid nitrogen to quench metabolic processes.
-
Grind the frozen or dried tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Transfer the powdered sample to a microcentrifuge tube.
-
Add 1 mL of extraction solvent (80% methanol in water with 0.1% formic acid).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in a sonication bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC autosampler vial.
-
Store the vials at -20°C until analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters (Positive Ion Mode):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) for Quantification:
For targeted quantification on a triple quadrupole mass spectrometer, the following MRM transitions can be used. The precursor ion is the protonated molecule [M+H]⁺. The product ions are based on the predicted fragmentation pattern.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 207.06 | 179.07 | 15 |
| 207.06 | 151.04 | 25 |
| 207.06 | 123.04 | 30 |
Note: Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.
Predicted Mass Spectrometry Fragmentation of this compound
Experimental Workflow
The overall workflow for the detection and quantification of this compound from sample collection to data analysis is depicted below.
Signaling Pathway and Biological Activity
Phytoalexin Biosynthesis Signaling Pathway
This compound is a phytoalexin, and its production in plants is induced upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a signaling cascade, often involving mitogen-activated protein kinases (MAPKs), which ultimately leads to the activation of transcription factors and the expression of biosynthetic genes for phytoalexin production.[1][3][4]
Proposed Antifungal Mechanism of Action
Phytoalexins exert their antimicrobial effects through various mechanisms.[5] Based on the known activities of other flavonoids and phytoalexins, this compound may act on fungal pathogens by disrupting key cellular structures and processes. A plausible mechanism is the interference with the fungal cell wall or cell membrane integrity.
Quantitative Data Summary
For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound. The table below provides a template for summarizing quantitative analysis results.
| Sample ID | This compound Concentration (ng/mL) | Standard Deviation | %RSD |
| Control 1 | BQL | - | - |
| Control 2 | BQL | - | - |
| Treated 1 | Value | Value | Value |
| Treated 2 | Value | Value | Value |
| Treated 3 | Value | Value | Value |
| BQL: Below Quantitation Limit |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the detection and quantification of this compound using LC-MS/MS. The detailed experimental procedures, predicted fragmentation pattern, and illustrative diagrams of the relevant biological pathways will be valuable for researchers in natural product chemistry, pharmacology, and drug development. While the provided LC-MS/MS parameters serve as a strong starting point, method optimization is recommended for specific instrumentation and sample matrices to ensure the highest data quality. Further research to confirm the fragmentation pattern and elucidate the specific biological targets of this compound will enhance our understanding of this promising natural compound.
References
- 1. plantsjournal.com [plantsjournal.com]
- 2. Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytoalexin - Wikipedia [en.wikipedia.org]
Application Note: Preparation and Certification of Lathodoratin Analytical Standard
This document provides detailed protocols and guidelines for the preparation, characterization, and certification of a lathodoratin analytical standard for use in research, quality control, and drug development.
Introduction
This compound is a naturally occurring isoflavone, a type of flavonoid, primarily isolated from plants of the Lathyrus genus, such as Lathyrus odoratus (sweet pea). Isoflavones are known for their potential biological activities, including antioxidant and anti-inflammatory properties. Accurate and reproducible quantification of this compound in test samples requires a highly pure and well-characterized analytical standard. This application note details the comprehensive workflow for preparing and certifying a this compound analytical standard.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Data |
| Molecular Formula | C₁₇H₁₄O₅ |
| Molecular Weight | 300.29 g/mol |
| IUPAC Name | 5,7-dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one |
| CAS Number | 65236-39-7 |
| Appearance | Pale yellow to white crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| UV max (in Methanol) | Approximately 262 nm |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol outlines a common method for the isolation of this compound from a natural source, followed by purification.
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Extraction:
-
Grind dried plant material (e.g., seeds of Lathyrus odoratus) to a fine powder.
-
Perform a Soxhlet extraction with methanol for 8-12 hours to extract the phytochemicals.
-
-
Concentration:
-
Concentrate the methanolic extract using a rotary evaporator at 40-50°C until a crude residue is obtained.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude residue in a mixture of n-hexane and water (1:1 v/v) to remove non-polar impurities.
-
Separate and discard the n-hexane layer.
-
Extract the aqueous layer sequentially with solvents of increasing polarity, such as ethyl acetate.
-
Collect and concentrate the ethyl acetate fraction, which will contain this compound.
-
-
Chromatographic Purification:
-
Subject the concentrated ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a suitable solvent system, for example, a gradient of n-hexane and ethyl acetate.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualize under UV light.
-
Pool the fractions containing the compound of interest.
-
-
Recrystallization:
-
Recrystallize the pooled fractions from a suitable solvent system (e.g., methanol/water) to obtain purified this compound crystals.
-
Protocol 2: Purity and Identity Confirmation
This protocol describes the analytical tests required to confirm the identity and determine the purity of the prepared this compound standard.
Workflow for Analytical Standard Characterization
Caption: Workflow for the characterization and certification of the this compound analytical standard.
Methodology:
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts and coupling constants should be compared with literature values for structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion to confirm the elemental composition and molecular formula.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum to identify characteristic functional groups present in the this compound molecule.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC-UV/DAD):
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Calculate the purity by area normalization. The acceptance criterion is typically ≥ 98%.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify and characterize any co-eluting impurities.
-
Water Content: Determine the water content using Karl Fischer titration.
-
Residual Solvents: Analyze for the presence of residual solvents using Gas Chromatography with Headspace (GC-HS).
-
Data Presentation
The results from the characterization and purity assessment should be summarized as follows:
Table 1: Identity Confirmation Data
| Analytical Technique | Result |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| HRMS (m/z) | [M+H]⁺ measured value consistent with calculated value for C₁₇H₁₅O₅⁺ |
| FT-IR (cm⁻¹) | Peaks corresponding to -OH, C=O, C=C, and C-O functional groups observed |
Table 2: Purity Assessment Data
| Analytical Technique | Result |
| HPLC Purity (Area %) | ≥ 98% |
| Water Content (%) | Report value |
| Residual Solvents (ppm) | Report values for each solvent |
| Assay (by mass balance) | Report calculated assay value |
Preparation of Standard Solutions
Logical Flow for Standard Solution Preparation
Caption: Logical flow for the preparation of stock and working standard solutions.
Protocol:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the certified this compound standard.
-
Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Add a portion of methanol to dissolve the standard, sonicate if necessary, and then dilute to the mark with methanol.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to be used in the analytical method. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Storage and Handling
-
Solid Standard: The certified this compound standard should be stored in a desiccator at -20°C, protected from light.
-
Standard Solutions: Stock and working solutions should be stored in amber glass vials at 2-8°C and should be freshly prepared as needed. The stability of the solutions under these conditions should be evaluated.
In Vitro Antifungal Assays for Lathodoratin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro antifungal assays on Lathodoratin (3-ethyl-5,7-dihydroxy-4H-chromen-4-one), a novel chromone derivative. The following protocols are based on established methodologies for antifungal susceptibility testing and mechanism of action studies. While specific quantitative data for this compound is not yet publicly available, representative data from closely related chromone derivatives are provided to illustrate data presentation and interpretation.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
The foundational assays in antifungal susceptibility testing are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.
Data Presentation
Table 1: Representative MIC and MFC Values for Chromone Derivatives against Pathogenic Fungi
| Fungal Species | Chromone Derivative | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans ATCC 90028 | (E)-3-benzylidene-chroman-4-one | 62.5 | 125 | [1] |
| Candida krusei ATCC 6258 | (E)-3-benzylidene-chroman-4-one | 125 | 250 | [1] |
| Candida glabrata ATCC 90030 | (E)-3-benzylidene-chroman-4-one | 250 | 500 | [1] |
| Candida tropicalis ATCC 750 | (E)-3-benzylidene-chroman-4-one | 125 | 250 | [1] |
| Candida parapsilosis ATCC 22019 | (E)-3-benzylidene-chroman-4-one | 62.5 | 125 | [1] |
| Candida albicans (Fluconazole-Resistant) | 6-bromochromone-3-carbonitrile | 5 | >20 | [2] |
| Aspergillus fumigatus | Not Available | Not Available | Not Available | |
| Cryptococcus neoformans | 3-ethyl-6,7-dihydroxy-2-phenyl-chromen-4-one | In vivo activity demonstrated; specific MIC/MFC not reported in abstract | In vivo activity demonstrated; specific MIC/MFC not reported in abstract | [3][4] |
Note: The data presented for (E)-3-benzylidene-chroman-4-one and 6-bromochromone-3-carbonitrile are intended to serve as examples. Actual values for this compound must be determined experimentally.
Experimental Protocol: Broth Microdilution for MIC and MFC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal inoculum (standardized to 0.5 McFarland, then diluted to 1-5 x 10^3 CFU/mL)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium only)
-
Growth control (medium with fungal inoculum)
-
Incubator (35°C)
-
Spectrophotometer or microplate reader (optional, for objective reading)
-
Steri-loop or pipette for subculturing
-
SDA (Sabouraud Dextrose Agar) plates
Procedure:
-
Preparation of Drug Dilutions:
-
Dispense 100 µL of RPMI-1640 into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. This will halve the drug concentration in each well to the desired final test concentrations.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Alternatively, read the absorbance at a suitable wavelength (e.g., 530 nm) and determine the concentration that inhibits growth by ≥50% compared to the growth control.
-
-
MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and subculture onto an SDA plate.
-
Incubate the SDA plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth (or a ≥99.9% reduction in CFU) on the subculture plate.
-
Workflow for MIC and MFC Determination
Caption: Workflow for determining MIC and MFC of this compound.
Synergy Testing: Checkerboard Assay
The checkerboard assay is a common method to assess the interaction between two antimicrobial agents, in this case, this compound and a known antifungal drug. The interaction can be synergistic, additive, indifferent, or antagonistic.
Data Presentation
Table 2: Representative Fractional Inhibitory Concentration Index (FICI) for Chromone Derivatives in Combination with Fluconazole
| Fungal Species | Chromone Derivative | Fluconazole MIC Alone (µg/mL) | Chromone MIC Alone (µg/mL) | Fluconazole MIC in Combination (µg/mL) | Chromone MIC in Combination (µg/mL) | FICI | Interpretation |
| Candida albicans | (E)-3-benzylidene-chroman-4-one | 1 | 62.5 | 0.25 | 15.6 | 0.5 | Synergistic |
| Candida glabrata | (E)-3-benzylidene-chroman-4-one | 16 | 250 | 8 | 62.5 | 0.75 | Additive |
Note: This data is hypothetical and for illustrative purposes only. FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone). Synergy: FICI ≤ 0.5; Additivity: 0.5 < FICI ≤ 4; Antagonism: FICI > 4.
Experimental Protocol: Checkerboard Microdilution Assay
Materials:
-
Same as for MIC/MFC determination, with the addition of a second antifungal agent (e.g., Fluconazole).
Procedure:
-
Plate Setup:
-
Prepare serial dilutions of this compound along the x-axis of a 96-well plate.
-
Prepare serial dilutions of the second antifungal drug along the y-axis.
-
The result is a matrix of wells containing various combinations of the two drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the standardized fungal suspension and incubate as described for the MIC assay.
-
-
Reading and FICI Calculation:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FICI for each combination that inhibits growth.
-
Checkerboard Assay Workflow
Caption: Workflow for the checkerboard synergy assay.
Mechanism of Action Studies
Understanding how this compound exerts its antifungal effect is crucial for its development as a therapeutic agent. Based on the activity of other chromone derivatives, potential mechanisms include disruption of ergosterol biosynthesis, induction of reactive oxygen species (ROS), and mitochondrial dysfunction.
Ergosterol Biosynthesis Inhibition
Protocol: Ergosterol Quantitation Assay
-
Culture Preparation: Grow fungal cells in the presence of sub-inhibitory concentrations of this compound.
-
Cell Lysis: Harvest and lyse the fungal cells.
-
Sterol Extraction: Extract the total sterols using a suitable solvent (e.g., n-heptane).
-
Spectrophotometric Analysis: Scan the absorbance of the sterol extract between 240 and 300 nm. The characteristic four-peaked curve of ergosterol will be altered in the presence of an inhibitor.
-
Quantification: Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths.
Reactive Oxygen Species (ROS) Production
Protocol: ROS Detection with Dihydrorhodamine 123
-
Cell Treatment: Treat fungal cells with this compound for a defined period.
-
Staining: Add dihydrorhodamine 123 (DHR123) to the cell suspension. DHR123 is non-fluorescent but is oxidized to the fluorescent rhodamine 123 in the presence of ROS.
-
Flow Cytometry or Fluorometry: Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.
Mitochondrial Membrane Potential
Protocol: Mitochondrial Staining with Rhodamine 123
-
Cell Treatment: Expose fungal cells to this compound.
-
Staining: Incubate the cells with Rhodamine 123, a fluorescent dye that accumulates in polarized mitochondria.
-
Fluorescence Microscopy or Flow Cytometry: A decrease in fluorescence intensity indicates mitochondrial membrane depolarization, suggesting mitochondrial dysfunction.
Signaling Pathway Perturbation by this compound
Caption: Putative mechanisms of antifungal action of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's antifungal properties. While specific data for this compound is pending experimental determination, the provided examples with related chromone derivatives offer valuable guidance for data interpretation and presentation. Further studies are warranted to fully elucidate the antifungal spectrum and mechanism of action of this promising compound.
References
Application Notes and Protocols for Evaluating Lathodoratin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathodoratin, a novel natural compound, holds potential for therapeutic applications. A critical initial step in its preclinical evaluation is the comprehensive assessment of its cytotoxic effects on relevant cell lines. These application notes provide a detailed framework and specific protocols for determining the cytotoxicity of this compound, elucidating its mechanism of action regarding cell death, and understanding its impact on cell cycle progression. The following assays are fundamental in establishing a cytotoxic profile and are presented with detailed, step-by-step protocols suitable for researchers in cell biology and drug discovery.
Assessment of Overall Cell Viability and Cytotoxicity
A primary evaluation of this compound's effect on cell viability can be achieved through assays that measure metabolic activity or membrane integrity.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cell lysis.
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity by measuring LDH release.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4]
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from this compound-treated cells to the spontaneous and maximum release controls.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
To understand how this compound induces cell death, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Annexin V/PI Staining Protocol
-
Cell Treatment: Culture cells with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Signaling Pathways in Apoptosis
This compound may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, leading to the dismantling of the cell.[9][10]
Intrinsic and Extrinsic Apoptosis Pathways
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
Investigating the Effect on Cell Cycle Progression
Cytotoxic compounds can exert their effects by arresting the cell cycle at specific checkpoints, thereby inhibiting cell proliferation.
Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with PI staining can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Cell Cycle Analysis Protocol
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
RNase Treatment: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Key Regulators of the Cell Cycle
The progression through the cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs).[11] this compound may induce cell cycle arrest by modulating the expression or activity of these key regulatory proteins.
Cell Cycle Regulation Pathway
Caption: Key regulatory pathways of the G1/S and G2/M cell cycle transitions.
Data Presentation
All quantitative data from the described assays should be summarized in tables for clear comparison of this compound's effects across different concentrations and time points.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| X | |||
| Y | |||
| Z |
Table 2: Cytotoxicity of this compound (LDH Assay)
| This compound Conc. (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Spontaneous) | 0 | 0 | 0 |
| X | |||
| Y | |||
| Z | |||
| Max. Release | 100 | 100 | 100 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| This compound Conc. (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | |||
| X | |||
| Y | |||
| Z |
Table 4: Effect of this compound on Cell Cycle Distribution
| This compound Conc. (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Vehicle) | |||
| X | |||
| Y | |||
| Z |
Conclusion
These application notes provide a comprehensive guide for the initial cytotoxic evaluation of this compound. By employing these standardized assays, researchers can obtain robust and reproducible data on its dose- and time-dependent effects on cell viability, the mechanism of induced cell death, and its influence on cell cycle progression. This foundational knowledge is crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. LDH Cytotoxicity Assay [bio-protocol.org]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Signaling Pathways that Regulate Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lathodoratin Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathodoratin is a phytoalexin, an antimicrobial compound produced by plants such as the sweet pea (Lathyrus odoratus) in response to stress, including fungal infection[1]. As a member of the chromone family, its therapeutic potential is an area of active research. A critical parameter for any biological and pharmaceutical study is the compound's solubility in various solvents, which dictates its formulation, delivery, and bioavailability. This document provides a summary of the currently available solubility information for this compound, a detailed protocol for determining its solubility, and an overview of the signaling pathway likely involved in its biosynthesis.
This compound: Compound Profile
-
IUPAC Name: 3-ethyl-5,7-dihydroxy-4H-chromen-4-one
-
Molecular Formula: C₁₁H₁₀O₄
-
Molecular Weight: 206.19 g/mol
-
Appearance: Solid powder
Solubility of this compound
Currently, there is limited quantitative data available in the public domain regarding the solubility of this compound in a wide range of solvents. The available information is summarized in the table below.
| Solvent Name | Chemical Formula | Type | Reported Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | [1] |
Note: The term "soluble" is qualitative. For rigorous experimental design, it is imperative to quantitatively determine the solubility in DMSO and other relevant solvents.
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound using the shake-flask method, which is considered the gold standard for solubility measurements.
3.1. Materials
-
This compound (solid powder)
-
Selected solvents (e.g., DMSO, Ethanol, Methanol, Water, Acetonitrile, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Pipettes and tips
3.2. Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).
-
Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mmol/L.
3.3. Workflow for Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of this compound.
Biological Context: Phytoalexin Signaling Pathway
This compound is a phytoalexin, a class of antimicrobial compounds synthesized by plants upon pathogen attack[1]. While the specific signaling cascade leading to this compound production in Lathyrus odoratus has not been fully elucidated, it is expected to follow a conserved plant defense signaling pathway.
Upon recognition of a pathogen-associated molecular pattern (PAMP) by a plant pattern recognition receptor (PRR) at the cell surface, a signaling cascade is initiated. This typically involves the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade. The activated MAPKs then phosphorylate and activate downstream transcription factors, such as those from the WRKY family. These transcription factors bind to the promoters of defense-related genes, including the biosynthetic genes for phytoalexins, leading to their expression and the subsequent production of antimicrobial compounds like this compound.
4.1. Generalized Phytoalexin Induction Pathway
References
Application Notes & Protocols for Preclinical Assessment of Lathodoratin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical animal studies to evaluate the potential neurological, cardiovascular, and metabolic effects of the novel compound, Lathodoratin. The methodologies described are based on established regulatory guidelines and best practices in safety pharmacology and toxicology.
Application Notes
1. Introduction to this compound
This compound is a novel compound with a chemical structure suggesting potential bioactivity. As with any new chemical entity intended for therapeutic development, a thorough preclinical safety and efficacy evaluation in relevant animal models is imperative. These notes focus on the initial assessment of potential liabilities across key physiological systems.
2. Rationale for Multi-System Evaluation
The preliminary structural alerts and in-silico predictions for this compound necessitate a comprehensive evaluation of its effects on the central nervous system (CNS), cardiovascular system, and metabolic homeostasis. Early identification of potential adverse effects is crucial for a go/no-go decision in the drug development pipeline and for guiding further mechanistic studies.
3. Animal Model Selection
-
Rodents (Rats/Mice): Rodents are the primary model for initial toxicity screening, including neurotoxicity and metabolic studies, due to their well-characterized physiology, genetic homogeneity, and cost-effectiveness.[1][2]
-
Non-Rodents (Beagle Dogs): For cardiovascular safety pharmacology, a non-rodent species is required by regulatory agencies (e.g., FDA, EMA) as their cardiac physiology more closely resembles that of humans.[3][4][5] Conscious, telemetered animals are the preferred model to avoid the confounding effects of anesthesia and restraint.[4][5]
Experimental Protocols
Protocol 1: Acute Neurotoxicity Assessment in Rodents
This protocol is designed to identify potential adverse effects of this compound on the nervous system following acute exposure, based on OECD Guideline 424.[6][7]
1. Objective: To determine the potential neurotoxic effects of this compound in rats and to establish a dose-response relationship and a no-observed-adverse-effect level (NOAEL).[6]
2. Animals: Adult Sprague-Dawley rats (10 per sex per group).
3. Dose Groups:
- Vehicle Control (e.g., 0.5% methylcellulose in water)
- Low Dose this compound
- Mid Dose this compound
- High Dose this compound (Dose levels should be selected based on preliminary range-finding studies.)
4. Administration: Single oral gavage.
5. Experimental Procedures:
Data Presentation: Hypothetical Neurotoxicity Data
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Incidence of Tremors | 0/20 | 0/20 | 2/20 | 15/20 |
| Mean Motor Activity (counts/hr) | 1500 ± 250 | 1450 ± 230 | 900 ± 180 | 450 ± 110** |
| Mean Landing Foot Splay (mm) | 25 ± 3 | 26 ± 4 | 35 ± 5 | 48 ± 6** |
| Neuropathology Findings | No abnormalities | No abnormalities | No abnormalities | Axonal degeneration in sciatic nerve |
*p<0.05, **p<0.01 compared to vehicle control
Experimental Workflow for Neurotoxicity Assessment
Caption: Workflow for the acute neurotoxicity assessment of this compound in rodents.
Protocol 2: Cardiovascular Safety Pharmacology in Telemetered Dogs
This protocol is designed to assess the potential cardiovascular effects of this compound in conscious, unrestrained beagle dogs, in accordance with ICH S7A and S7B guidelines.[3][4][5]
1. Objective: To evaluate the effects of this compound on electrocardiogram (ECG) parameters, heart rate, and arterial blood pressure.
2. Animals: Male and female beagle dogs (n=4-8) surgically implanted with telemetry transmitters.
3. Dose Groups: A Latin square design is often used, where each animal receives all treatments (vehicle and this compound doses) over the course of the study with an adequate washout period between doses.
- Vehicle Control
- Low, Mid, and High Doses of this compound
4. Administration: Oral gavage.
5. Experimental Procedures:
Data Presentation: Hypothetical Cardiovascular Data (Change from Baseline)
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| QTc Interval (msec) | +2 ± 4 | +5 ± 6 | +15 ± 8 | +35 ± 10** |
| Heart Rate (bpm) | -3 ± 5 | -5 ± 6 | -20 ± 9 | -45 ± 12 |
| Mean Arterial Pressure (mmHg) | -2 ± 3 | -4 ± 4 | -15 ± 7* | -30 ± 8 |
*p<0.05, **p<0.01 compared to vehicle control
Hypothetical Signaling Pathway for this compound-Induced Cardiotoxicity
Caption: Postulated mechanism for this compound-induced QT prolongation.
Protocol 3: Metabolic Profile Screening in Rodents
This protocol provides a framework for an initial assessment of the potential effects of this compound on key metabolic parameters.
1. Objective: To screen for potential effects of this compound on body weight, food and water consumption, blood glucose, and lipid profiles following sub-chronic administration.
2. Animals: Wistar rats (10 per sex per group).
3. Dose Groups:
- Vehicle Control
- Low, Mid, and High Doses of this compound
4. Administration: Daily oral gavage for 28 days.
5. Experimental Procedures:
Data Presentation: Hypothetical Metabolic Data (28-Day Study)
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Body Weight Change (g) | +85 ± 10 | +82 ± 12 | +65 ± 9 | +40 ± 8** |
| Fasting Blood Glucose (mg/dL) | 95 ± 8 | 98 ± 7 | 115 ± 10 | 140 ± 12 |
| Total Cholesterol (mg/dL) | 70 ± 6 | 72 ± 5 | 95 ± 8* | 120 ± 10 |
| Liver Weight (% of Body Weight) | 3.5 ± 0.3 | 3.6 ± 0.4 | 4.5 ± 0.5* | 5.8 ± 0.6** |
*p<0.05, **p<0.01 compared to vehicle control
Logical Flow of Preclinical Safety Assessment
Caption: Tiered approach to the preclinical safety evaluation of this compound.
References
- 1. Neurotoxin-Induced Animal Models of Parkinson Disease: Pathogenic Mechanism and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 3. 2.8. Dog Cardiovascular Safety Pharmacology Study [bio-protocol.org]
- 4. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 5. Safety Pharmacology [datasci.com]
- 6. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. oecd.org [oecd.org]
Lathodoratin: Detailed Application Notes and Protocols for Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the synthesis and derivatization of Lathodoratin (3-ethyl-5,7-dihydroxy-4H-chromen-4-one), a naturally occurring chromone with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a biogenic chromone found in plants such as the sweet pea (Lathyrus odoratus) and Hypericum sikokumontanum. Its core structure, a 5,7-dihydroxychromone, is a common motif in a variety of bioactive natural products. The presence of hydroxyl groups and the ethyl substituent at the 3-position offer opportunities for structural modification to explore its structure-activity relationship (SAR) and develop novel therapeutic agents. This document outlines a plausible synthetic route to this compound and provides protocols for the derivatization of its hydroxyl groups.
Synthesis of this compound
The total synthesis of this compound can be achieved through a multi-step process. A key strategic approach involves the Baker-Venkataraman rearrangement to construct the chromone core, followed by the introduction of the ethyl group.
Proposed Synthetic Pathway
A plausible synthetic pathway for this compound is outlined below. This pathway commences with the commercially available 2,4,6-trihydroxyacetophenone.
Troubleshooting & Optimization
Technical Support Center: Optimizing Lathodoratin Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Lathodoratin.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and similar chromone derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant matrix to release the compound. 2. Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. 3. Degradation of this compound: The compound may be degrading during the extraction process due to high temperatures, exposure to light, or extreme pH. 4. Insufficient Extraction Time: The duration of the extraction may not be adequate to achieve a good yield. | 1. Improve Cell Lysis: - Reduce the particle size of the plant material by grinding it into a fine powder.[1] - Consider pre-treatment of the plant material. 2. Optimize Solvent: - this compound, a chromone derivative, is soluble in DMSO.[2] Experiment with different solvents and solvent mixtures of varying polarities. Ethanol has been successfully used for extracting other chromone derivatives.[3] - Adjusting the pH of the solvent to be slightly acidic (pH 2.5-3.5) has been shown to increase flavonoid recovery in some cases. 3. Prevent Degradation: - Perform extraction at a controlled, lower temperature to minimize thermal degradation.[4] - Protect the extraction setup from direct light. - Avoid strongly acidic or basic conditions unless optimized for yield. 4. Increase Extraction Time: - Extend the extraction duration and monitor the yield at different time points to determine the optimal time. |
| Presence of Impurities in the Extract | 1. Co-extraction of Unwanted Compounds: The solvent may be extracting other compounds with similar solubility to this compound. 2. Sample Contamination: The plant material or solvent may be contaminated. | 1. Improve Selectivity: - Use a more selective solvent system. - Employ a multi-step extraction process, starting with a non-polar solvent to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent for this compound. - Utilize chromatographic techniques like column chromatography for purification after initial extraction.[5] 2. Ensure Cleanliness: - Use high-purity solvents and ensure all glassware is thoroughly cleaned. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. High Concentration of Surfactant-like Molecules: The plant extract may contain compounds that stabilize emulsions.[6] 2. Vigorous Shaking: Excessive agitation can lead to the formation of stable emulsions.[6][7] | 1. Break the Emulsion: - Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase.[6][7] - Centrifuge the mixture to facilitate phase separation. - Add a small amount of a different organic solvent to alter the polarity.[6][7] 2. Prevent Emulsion: - Gently swirl or invert the separatory funnel instead of vigorous shaking.[6][7] |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can affect the yield. | 1. Standardize Plant Material: - Use plant material from a consistent source and of a similar age. - Dry the plant material to a uniform moisture content before extraction. 2. Maintain Consistent Parameters: - Precisely control all extraction parameters, including temperature, time, solvent volume, and particle size. |
Frequently Asked Questions (FAQs)
1. What is this compound and what are its chemical properties?
This compound is a natural chemical compound classified as a 3-ethylchromone, a type of isoflavonoid.[2][8] Its chemical formula is C11H10O4, and it has a molecular weight of approximately 206.19 g/mol .[2] It is known to be soluble in Dimethyl Sulfoxide (DMSO).[2]
2. What are the most common methods for extracting flavonoids like this compound?
Common extraction techniques for flavonoids include:
-
Maceration: Soaking the plant material in a solvent at room temperature.[4][9]
-
Soxhlet Extraction: A continuous extraction method using a specialized apparatus.[1][4]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to enhance extraction efficiency.
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating extraction.
3. Which solvent is best for extracting this compound?
While this compound is known to be soluble in DMSO, for initial extraction from plant material, ethanol is often a good starting point for chromone derivatives.[2][3] The optimal solvent or solvent mixture will depend on the specific plant matrix and should be determined experimentally. A mixture of ethanol and water is often effective for extracting flavonoids.[4]
4. How can I optimize the extraction temperature?
Increasing the temperature generally increases the solubility of the compound and the extraction rate. However, high temperatures can lead to the degradation of thermolabile compounds like some flavonoids.[4] It is recommended to start with a moderate temperature (e.g., 40-60°C) and monitor the yield and purity of the extract.
5. What is the ideal extraction time?
The optimal extraction time depends on the method, solvent, temperature, and particle size of the plant material. It is crucial to perform a time-course study to determine the point at which the yield of this compound plateaus. Prolonged extraction times can sometimes lead to the degradation of the target compound.[4]
6. How does the pH of the extraction solvent affect the yield?
The pH of the solvent can influence the solubility of flavonoids and their stability. For many flavonoids, a slightly acidic pH (e.g., pH 2.5-3.5) can improve extraction efficiency by keeping the compounds in their non-ionized form, which is often more soluble in organic solvents.
7. How should I prepare the plant material before extraction?
The plant material should be dried to a constant weight to remove moisture and then ground into a fine, uniform powder.[1] A smaller particle size increases the surface area available for solvent contact, leading to a more efficient extraction.[1]
8. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying specific compounds like this compound in a complex extract.[10][11] You will need a pure standard of this compound to create a calibration curve for accurate quantification.
9. What are the best practices for storing the this compound extract?
To prevent degradation, the extract should be stored in a cool, dark place in an airtight container.[2] For long-term storage, refrigeration or freezing (-20°C) is recommended.[2] It is also advisable to store the extract under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Experimental Protocols
General Protocol for Solvent Extraction of this compound
This protocol provides a general starting point for the extraction of this compound. Optimization of parameters is crucial for maximizing the yield from a specific plant source.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, stems) in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder using a blender or a mill.
-
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a flask.
-
Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Stir the mixture continuously at a controlled temperature (e.g., 50°C) for a set duration (e.g., 2 hours).
-
-
Filtration and Concentration:
-
Separate the extract from the solid plant material by filtration through filter paper.
-
Wash the solid residue with a small amount of fresh solvent to recover any remaining this compound.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like liquid-liquid extraction or column chromatography to isolate this compound.
-
-
Quantification:
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., DMSO or the mobile phase for HPLC).
-
Analyze the sample using a validated HPLC method to determine the concentration of this compound.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromacademy.com [chromacademy.com]
- 9. Optimizing Extraction Solvents for Plant Chemical Analysis Using 1H NMR and Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
Lathodoratin Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Lathodoratin and other isoflavones.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for this compound extraction?
The initial extraction of isoflavones like this compound typically involves sonication or refluxing with a solvent. For instance, using 50% ethanol at 60°C with sonication has been shown to yield high recovery rates of 98.7-100.7% for some isoflavones.[1] Another approach involves using 80% ethanol at room temperature or elevated temperatures (60-100°C) for 0.5-4 hours.[1] The choice of solvent and method can significantly impact the extraction efficiency and the profile of the extracted compounds.
Q2: How can I improve the solubility of my this compound sample?
If you are facing solubility issues, consider adding ethylene glycol, urea, detergents, or organic solvents to your sample.[2] It is also recommended to maintain the protein concentration below 50 mg/mL and to dilute the sample with a suitable buffer.[2]
Q3: What are the key factors affecting the stability of isoflavones like this compound during purification?
Several factors can affect the stability of isoflavones. Extreme pH conditions, oxidation, light, and heat are significant factors that can lead to degradation.[3] For some isoflavones, temperatures above 121°C can cause degradation.[4] It is also important to note that some isoflavones can be lost during processing steps like washing.[5]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
Q: My this compound yield is significantly lower than expected. What are the possible causes and solutions?
A: Low recovery is a common issue in purification. The following table summarizes potential causes and their corresponding remedies.
| Possible Cause | Remedy |
| Protein Degradation | Add protease inhibitors to your sample and buffers.[6] Consider passing the sample through a resin like Benzamidine Sepharose™ to remove trypsin-like serine proteases.[6] |
| Incorrect Buffer Conditions | Determine the pH and salt stability of this compound and include stabilizing additives in your buffers.[6] Ensure your pH meter is calibrated and prepare fresh solutions.[7] |
| Sample Loss During Processing | Be aware that significant amounts of isoflavones can be lost during washing and precipitation steps.[5] Optimize these steps to minimize loss. |
| Sample Not Binding to Column | This could be due to incorrect buffer conditions (pH, salt concentration).[2][8] Adjust your start buffer to the optimal conditions for this compound binding. Insufficient binding time can also be a factor; try reducing the flow rate or allowing for incubation.[8] |
| Precipitation on Column | If the sample precipitates on the column, it can lead to low recovery. Modify the eluent to maintain the stability of this compound.[7] Always filter your samples and buffers before use.[2] |
Issue 2: Poor Purity and Contamination
Q: The purity of my this compound sample is low, with many contaminating bands on my gel. How can I improve this?
A: Achieving high purity often requires optimizing your chromatography steps. Here are some common causes of poor purity and how to address them.
| Possible Cause | Remedy |
| Suboptimal Elution Conditions | A steep elution gradient or a high flow rate can lead to co-elution of contaminants.[2] Optimize your gradient and flow rate to improve resolution.[6][8] |
| Incorrect Resin Choice | The chromatography resin may be binding non-specifically to other proteins.[8] Consider using a different type of resin or adding a purification step. |
| Insufficient Washing | Inadequate washing of the column can leave behind contaminants.[8] Increase the number of wash steps or optimize the composition of your wash buffer.[8] |
| Cross-Contamination | Contamination from a previous run on the same column can occur.[6] Ensure the column is thoroughly cleaned and regenerated between runs.[7] |
Experimental Protocols
General Isoflavone Extraction Protocol
This protocol is a general guideline for the extraction of isoflavones from plant material.
-
Sample Preparation: Dry and grind the plant material to a fine powder.
-
Extraction:
-
Clarification: Centrifuge the extract to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.[2]
-
Concentration: Evaporate the solvent from the filtered extract under reduced pressure.
-
Purification: The crude extract can then be further purified using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[1]
Chromatography Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common chromatography issues.
References
- 1. jfda-online.com [jfda-online.com]
- 2. pdf.dutscher.com [pdf.dutscher.com]
- 3. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 8. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Overcoming Lathodoratin Solubility Challenges in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with Lathodoratin in experimental assays. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer (e.g., PBS or cell culture medium). Why is this happening?
A2: This is a common issue for compounds that are poorly soluble in water.[2][3][4] DMSO is a strong organic solvent that can dissolve many hydrophobic compounds.[1] However, when the DMSO stock solution is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. If the concentration of this compound in the final aqueous solution exceeds its aqueous solubility limit, it will precipitate out of the solution.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5%, and ideally at 0.1% or lower.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the recommended solvent, other organic solvents like ethanol, dimethylformamide (DMF), or acetonitrile could potentially be used.[6][7] However, their suitability and potential for cytotoxicity at the required concentrations in your specific assay would need to be empirically determined. If you are experiencing issues with DMSO, testing alternative solvents for your stock solution is a valid troubleshooting step.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at 0 - 4°C for the short term (days to weeks) or at -20°C for the long term (months to years).[1] this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][8]
Troubleshooting Guide
Issue 1: this compound precipitates upon dilution from DMSO stock into aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Considerations |
| Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound in your assay. | Perform a concentration-response curve to determine the optimal, non-precipitating concentration range for your experiment. |
| Rapid change in solvent polarity. | Use a serial dilution method. | Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer, vortex gently, and then add this intermediate dilution to the final volume. |
| Low temperature of the aqueous buffer. | Warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. | Solubility can be temperature-dependent. Ensuring the diluent is at the correct temperature can help maintain solubility. |
| Presence of salts in the buffer. | Test solubility in different buffers. | Some salts can decrease the solubility of organic compounds (salting-out effect). If possible, test a simpler buffer system or one with a different salt composition. |
| Use of a co-solvent. | Add a small percentage of a water-miscible organic co-solvent to the final assay medium. | Solvents like ethanol or PEG-400 can sometimes improve the solubility of hydrophobic compounds in aqueous solutions.[6] However, the final concentration of the co-solvent must be tested for compatibility with your assay and cells. |
Issue 2: Inconsistent or non-reproducible assay results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Considerations |
| Micro-precipitation of this compound. | Visually inspect your assay plates under a microscope after adding the compound. | Precipitates may not always be visible to the naked eye.[9] Micro-precipitates can scatter light and interfere with absorbance or fluorescence readings, and also lead to an inaccurate effective concentration. |
| Inaccurate stock solution concentration. | Prepare fresh stock solutions and handle them with care. | Ensure accurate weighing of the compound and use of calibrated pipettes.[10][11] Store stock solutions in small, single-use aliquots to prevent solvent evaporation and water absorption, which can alter the concentration over time.[8] |
| Compound adsorption to plasticware. | Use low-adhesion microplates or add a carrier protein to your assay buffer. | Hydrophobic compounds can adsorb to the plastic surfaces of assay plates, reducing the effective concentration in solution. The addition of a small amount of bovine serum albumin (BSA) (e.g., 0.01-0.1%) to the assay buffer can help to prevent this. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication in a water bath can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.
Protocol for Diluting this compound into Aqueous Assay Medium
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Warm the aqueous assay buffer (e.g., cell culture medium) to the desired experimental temperature (typically 37°C).
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the pre-warmed aqueous buffer (e.g., a 1:10 dilution). Mix gently by pipetting or brief vortexing.
-
Add the required volume of this intermediate dilution to the final assay volume to achieve the desired working concentration.
-
-
Direct Dilution (for very low final concentrations):
-
Directly add a small volume of the DMSO stock to the final volume of pre-warmed aqueous buffer while gently vortexing or swirling to ensure rapid and uniform mixing.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below the cytotoxic limit for your cell line (typically <0.5%).
Visualizations
Caption: A typical experimental workflow for treating cells with this compound.
Caption: A potential mechanism of action for this compound as a kinase inhibitor.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fastercapital.com [fastercapital.com]
- 11. bitesizebio.com [bitesizebio.com]
Lathodoratin Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of lathodoratin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] When in solution, for example, dissolved in DMSO, it is advisable to prepare fresh solutions for each experiment or store aliquots at -80°C for a limited time to minimize degradation.
Q2: What is the known solubility of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For other solvents, it is recommended to perform solubility tests to determine the most suitable solvent for your specific experimental needs.
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively documented, its chemical structure as a chromone derivative suggests potential susceptibility to certain degradation mechanisms. Chromones can be susceptible to hydrolytic degradation, particularly at alkaline pH, and photodegradation upon exposure to UV light.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Steps:
-
pH of the medium: Chromone structures can be unstable in alkaline conditions. Check the pH of your cell culture medium or assay buffer. If it is alkaline, consider buffering the solution to a more neutral pH if compatible with your experimental system.
-
Light exposure: Protect your solutions from light, especially if your experiments are conducted over extended periods. Use amber-colored vials or cover your plates with foil.
-
Solution age: Prepare fresh solutions of this compound before each experiment. If using stock solutions, ensure they have been stored properly and for not an extended period.
Issue 2: Appearance of unknown peaks in chromatography analysis.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Stress Testing: To identify potential degradation products, perform forced degradation studies. This involves exposing this compound solutions to various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.
-
Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS), to separate and identify the parent compound from its degradation products.[2][3]
-
Peak Purity Analysis: Perform peak purity analysis using a PDA detector to ensure that the chromatographic peak of this compound does not co-elute with any degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid powder in a hot air oven at 105°C for 24 hours.[2]
-
Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the analysis of phenolic compounds. The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Use a PDA detector to monitor the elution profile at multiple wavelengths. Based on the UV spectrum of this compound, an appropriate wavelength for quantification can be selected.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
Data Presentation
Table 1: Hypothetical Results of Forced Degradation Study of this compound
| Stress Condition | % this compound Remaining | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 95.2 | 1 |
| 0.1 N NaOH, 60°C, 24h | 68.5 | 3 |
| 3% H₂O₂, RT, 24h | 89.1 | 2 |
| Dry Heat, 105°C, 24h | 98.7 | 0 |
| UV Light, 254nm, 24h | 75.3 | 2 |
Visualizations
Caption: Workflow for this compound Forced Degradation Study.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. medkoo.com [medkoo.com]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Preventing interference in Lathodoratin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve interference in Lathodoratin bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel natural compound under investigation for its potential therapeutic effects. Its primary mechanism of action is believed to involve the modulation of intracellular signaling pathways, though the precise targets are still under active investigation. Preliminary studies suggest that this compound may influence pathways related to inflammation and cellular proliferation.
Q2: What are the most common sources of interference in this compound bioassays?
Interference in this compound bioassays can arise from several sources, leading to inaccurate results. These can be broadly categorized as:
-
Sample-related: Endogenous components in the sample matrix, such as heterophile antibodies or rheumatoid factor, can cross-react with assay reagents.
-
Reagent-related: The quality and specificity of antibodies, enzymes, and other reagents are critical. Non-specific binding or degradation of reagents can lead to erroneous signals.
-
Procedural: Deviations from the established protocol, such as improper washing steps, incorrect incubation times or temperatures, and contamination, can significantly impact assay performance.
-
Compound-specific: this compound itself may possess properties (e.g., autofluorescence, non-specific binding) that interfere with certain assay formats.
Q3: How can I differentiate between a true biological effect of this compound and assay interference?
Distinguishing a true signal from interference is crucial. A multi-pronged approach is recommended:
-
Dose-response analysis: A true biological effect should exhibit a clear dose-response relationship. Interference may not show such a pattern.
-
Orthogonal testing: Employing a different assay format that measures the same biological endpoint through a different mechanism can help validate initial findings.
-
Spike and recovery experiments: Adding a known amount of this compound to a sample matrix and measuring its recovery can help identify matrix effects.
-
Blank analysis: Running control samples without this compound is essential to determine the background signal and identify potential false positives.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true effect of this compound, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Insufficient blocking | Increase the concentration or incubation time of the blocking agent. Consider using a different blocking buffer. |
| Non-specific antibody binding | Titrate the primary and secondary antibodies to determine the optimal concentration. Include an isotype control to assess non-specific binding of the primary antibody. |
| Inadequate washing | Increase the number and/or duration of wash steps. Ensure the wash buffer is at room temperature. |
| Reagent contamination | Use fresh, sterile-filtered buffers and reagents. |
Issue 2: Low or No Signal
A weak or absent signal may indicate a problem with the assay components or the experimental setup.
| Potential Cause | Recommended Solution |
| Inactive this compound | Verify the integrity and activity of the this compound stock. Prepare fresh dilutions for each experiment. |
| Suboptimal reagent concentration | Optimize the concentrations of all critical reagents, including antibodies and detection substrates. |
| Incorrect incubation parameters | Ensure that incubation times and temperatures are as specified in the protocol. |
| Degraded enzyme or substrate | Use fresh enzyme and substrate solutions. Protect light-sensitive reagents from light. |
Issue 3: Poor Reproducibility
Inconsistent results between experiments can be a significant source of frustration.
| Potential Cause | Recommended Solution |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations | Ensure consistent temperature control during all incubation steps. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform temperature environment. |
| Variation in cell plating density | Ensure a uniform cell density across all wells. |
Experimental Protocols
Protocol 1: General this compound Cell-Based Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Reagent Addition: Add 20 µL of a colorimetric or fluorometric proliferation reagent (e.g., MTT, resazurin) to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance or fluorescence according to the manufacturer's instructions.
Visualizations
Caption: General workflow for a this compound cell-based bioassay.
Caption: A logical troubleshooting guide for this compound bioassay interference.
Technical Support Center: Lathodoratin HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Lathodoratin for improved resolution and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for this compound?
A1: For this compound, a reverse-phase HPLC method is the most suitable starting point.[1] this compound (C11H10O4) is a moderately polar compound, making it ideal for separation on a non-polar stationary phase with a polar mobile phase.[2][3] A C18 column is a robust initial choice for the stationary phase.[4] For the mobile phase, a gradient elution with acetonitrile and water, both containing a small amount of acid like 0.1% formic acid, is recommended to ensure good peak shape and resolution.[5][6][7]
Q2: How can I improve the peak shape of my this compound chromatogram?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors.[8] To improve peak shape, consider the following:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can significantly impact the peak shape of ionizable compounds.[9][10][11][12] For chromones like this compound, adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress silanol interactions and improve peak symmetry.[8]
-
Sample Solvent: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase to avoid peak distortion.[3] Injecting a sample in a solvent stronger than the mobile phase can lead to peak broadening and splitting.
-
Column Health: A contaminated or degraded column can lead to poor peak shapes.[13] Ensure your column is properly cleaned and regenerated. If issues persist, replacing the column may be necessary.
Q3: My this compound peak is co-eluting with an impurity. How can I improve the resolution?
A3: Improving resolution between closely eluting peaks is a common challenge in HPLC.[4] Here are several strategies:
-
Optimize the Gradient: A shallower gradient can increase the separation between peaks.[1] Experiment with different gradient slopes and durations to find the optimal separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and improve resolution.
-
Adjust the Temperature: Lowering the column temperature can increase retention and potentially improve resolution, though it will also increase run time.[4][12]
-
Modify the Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can significantly alter retention times and selectivity.[9][10][11][12]
Q4: What should I do if I observe a drifting baseline in my chromatogram?
A4: A drifting baseline can be caused by several factors, including:
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing the baseline to drift. Flushing the column with a strong solvent can help.
-
Mobile Phase Issues: Improperly mixed or prepared mobile phase, or the presence of impurities, can lead to a drifting baseline.[3] Ensure your solvents are of high purity and are thoroughly mixed and degassed.
-
Temperature Fluctuations: Poor temperature control of the column compartment can cause baseline drift. Ensure the column oven is functioning correctly.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound HPLC analysis.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Mobile phase composition is not optimal. | Modify the gradient profile (make it shallower). Change the organic solvent (e.g., from acetonitrile to methanol). Adjust the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic acid). |
| Column temperature is too high. | Decrease the column temperature in 5°C increments. | |
| Incorrect column chemistry. | If resolution is still poor, consider a column with a different stationary phase (e.g., a phenyl-hexyl column). | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing agent like triethylamine (0.1%) to the mobile phase. Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or acetic acid). |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column void or contamination. | Reverse-flush the column. If the problem persists, replace the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase. |
| Column collapse. | This is a serious issue that requires column replacement. Ensure operating pressures are within the column's limits. | |
| Baseline Noise | Air bubbles in the system. | Degas the mobile phase thoroughly. Purge the pump. |
| Contaminated mobile phase or detector cell. | Use high-purity solvents. Flush the detector cell with a strong, clean solvent. | |
| Leaks in the system. | Check all fittings for leaks and tighten or replace as necessary. | |
| Ghost Peaks | Carryover from previous injections. | Implement a needle wash step in your injection sequence. Run a blank gradient after each sample. |
| Contaminated mobile phase. | Prepare fresh mobile phase using high-purity solvents. |
Experimental Protocols
General Reverse-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic acid), analytical grade
-
Sample diluent: Prepare a solution of 50:50 (v/v) acetonitrile and water.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at the λmax of this compound (to be determined by UV scan) |
| Injection Volume | 10 µL |
3. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
4. Sample Preparation:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the sample diluent to achieve a final concentration of approximately 1 mg/mL. Further dilute as necessary to create calibration standards.
-
Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering compounds.
Data Presentation
Table 1: Example Gradient Programs for Flavonoid Separation
The following table summarizes different gradient conditions that have been successfully used for the separation of flavonoids, which can be adapted for this compound analysis.
| Reference | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) |
| [5] | ProntoSIL 120-5-C18-ace-EPS, 4.6 × 250 mm, 5.0 μm | 0.1% (v/v) formic acid in water | Acetonitrile | 0 min: 100% A; 4 min: 90% A; 20 min: 86% A; 30 min: 84% A; 54 min: 75% A; 72 min: 100% A | 1.0 |
| [6] | Not specified | 0.1% formic acid in water | 0.1% formic acid in acetonitrile | 0.5 min: 2% B; 5.5 min: 5% B; 6.5 min: 12% B; 21.5 min: 25% B; 41.5 min: 60% B | Not specified |
| [14] | C18, 50 × 2.1 mm, 1.8 µm | 0.1% formic acid in water | 0.1% formic acid in methanol | Optimized gradient program (details in reference) | Not specified |
| [7] | C18 | Acetic acid in water | Acetonitrile | Gradient elution | 1.0 |
Visualizations
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. Development of a validated HPLC method for the quantitative determination of trelagliptin succinate and its related substances in pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]
- 2. Method Development and Validation of Lorlatinib by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of a rapid method for the detection of latrunculol A in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Physicochemical Stability of Doravirine (Pifeltro®): Characterization of Main Degradation Products and Assessment of Stability of Tablets Repackaged in Single-Dose Unit Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. Stability Testing of Herbal Drugs: Challenges, Regulatory Compliance and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioanalytical Method Development and Validation of Doxorubicin and Lapatinib in Rat Plasma Using UHPLC-HESI-LTQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lathodoratin Mass Spectrometry Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the mass spectrometry fragmentation pattern analysis of Lathodoratin.
Compound Information:
-
Name: this compound
-
IUPAC Name: 3-ethyl-5,7-dihydroxy-4H-chromen-4-one[1]
-
Chemical Formula: C₁₁H₁₀O₄[1]
-
Molecular Weight: 206.19 g/mol [1]
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound? A: Given the exact mass of 206.0579 u, the expected m/z for the protonated molecular ion [M+H]⁺ in positive ion mode ESI-MS will be approximately 207.0657.
Q2: What are the primary fragmentation pathways for chromone-like structures such as this compound? A: The predominant fragmentation of flavonoids and related structures involves cleavages of the C-ring.[3] For this compound, key fragmentations are expected to include the retro-Diels-Alder (RDA) reaction, sequential losses of neutral molecules like carbon monoxide (CO), and loss of the ethyl group.[3][4]
Q3: Why am I seeing a peak at m/z 153 in my MS/MS spectrum? A: A product ion at m/z 153 is a key diagnostic marker for flavonoids and related structures that possess two hydroxyl groups on the A-ring.[4][5] It is typically formed via a retro-Diels-Alder (RDA) fragmentation of the C-ring, representing the dihydroxybenzene portion (the A-ring) of the molecule.
Q4: My signal-to-noise ratio is very low. What are the common causes? A: A low signal-to-noise ratio can stem from several factors:
-
Insufficient Sample Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection.
-
Poor Ionization Efficiency: Adjust ESI source parameters such as capillary voltage, nebulizer pressure, and gas temperature. This compound's phenolic hydroxyl groups should ionize well in negative mode ([M-H]⁻) as well, which may provide better sensitivity.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve chromatographic separation or sample cleanup.
-
Instrument Contamination: A dirty ion source, transfer capillary, or mass analyzer can significantly reduce signal intensity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal or Very Weak Signal | 1. Instrument not properly tuned/calibrated.2. Incorrect MS acquisition parameters.3. Sample degradation or low concentration.4. LC plumbing issue (leak, clog). | 1. Perform instrument tuning and calibration as per manufacturer's guidelines.2. Verify settings for ionization mode, mass range, and source parameters.3. Prepare a fresh, higher concentration sample. Store extracts at -20°C or lower.[1]4. Check for leaks and ensure consistent flow and pressure. |
| High Background Noise | 1. Contaminated mobile phase or solvent.2. Leaks in the LC or MS system introducing air.[6]3. Contaminated ion source or sample cone.4. Use of non-volatile buffers. | 1. Use high-purity LC-MS grade solvents and freshly prepared mobile phases.2. Perform a leak check, especially around fittings and the vent valve.[6]3. Clean the ion source according to the manufacturer's protocol.4. Use volatile mobile phase modifiers like formic acid or acetic acid. |
| Poor Peak Shape / Tailing | 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Secondary interactions with column hardware or packing material. | 1. Flush the column or replace it if necessary.2. For phenolic compounds, acidifying the mobile phase (e.g., with 0.1% formic acid) often improves peak shape.3. Use a column specifically designed for phenolic compound analysis. |
| Unstable ESI Spray | 1. Blockage in the ESI needle.2. Incorrect needle positioning.3. Inappropriate mobile phase flow rate or composition. | 1. Sonicate the needle in an appropriate solvent or replace it.2. Optimize the needle position relative to the MS inlet.3. Ensure the flow rate is within the optimal range for the ESI source. |
// Node Definitions start [label="Problem: Poor MS Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_signal [label="Is there a weak or no signal?", fillcolor="#FBBC05", fontcolor="#202124"]; q_noise [label="Is the background noise high?", fillcolor="#FBBC05", fontcolor="#202124"]; q_peak [label="Is peak shape poor?", fillcolor="#FBBC05", fontcolor="#202124"];
sol_signal [label="Check:\n1. Sample Concentration & Integrity\n2. Source Parameters (Voltage, Gas)\n3. Instrument Calibration", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_noise [label="Check:\n1. Solvent Purity (LC-MS Grade)\n2. System for Leaks (Air)\n3. Ion Source Contamination", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_peak [label="Check:\n1. Mobile Phase pH (add 0.1% FA)\n2. Column Health (Flush/Replace)\n3. Sample Overload", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> q_signal; q_signal -> sol_signal [label="Yes"]; q_signal -> q_noise [label="No"]; sol_signal -> end_node;
q_noise -> sol_noise [label="Yes"]; q_noise -> q_peak [label="No"]; sol_noise -> end_node;
q_peak -> sol_peak [label="Yes"]; q_peak -> end_node [label="No"]; sol_peak -> end_node; } ` Caption: Troubleshooting decision tree for common LC-MS issues.
Predicted Fragmentation Data for this compound
The following table summarizes the predicted key ions for this compound in positive mode ESI-MS/MS.
| Ion | m/z (monoisotopic) | Description | Proposed Origin |
| [M+H]⁺ | 207.0657 | Protonated Molecule (Precursor Ion) | This compound + H⁺ |
| [M+H-CO]⁺ | 179.0706 | Neutral loss of Carbon Monoxide | Loss of CO from the C-ring pyrone moiety. |
| [M+H-2CO]⁺ | 151.0757 | Sequential loss of two CO molecules | Stepwise elimination of CO from the C-ring.[3] |
| [¹'³A]⁺ | 153.0553 | Retro-Diels-Alder (RDA) Fragment | RDA cleavage of the C-ring, retaining the A-ring with two hydroxyl groups.[3] |
| [M+H-C₂H₄]⁺ | 179.0342 | Neutral loss of Ethene | Loss of the ethyl group via a rearrangement. |
// Node Definitions M [label="this compound\n[M+H]⁺\nm/z 207.07", fillcolor="#4285F4", fontcolor="#FFFFFF"]; loss_CO [label="[M+H-CO]⁺\nm/z 179.07"]; loss_2CO [label="[M+H-2CO]⁺\nm/z 151.08"]; RDA [label="[¹,³A]⁺\nm/z 153.06", fillcolor="#34A853", fontcolor="#FFFFFF"]; loss_ethene [label="[M+H-C₂H₄]⁺\nm/z 179.03"];
// Edge Definitions with Labels M -> loss_CO [label="- CO"]; loss_CO -> loss_2CO [label="- CO"]; M -> RDA [label="RDA Fission", color="#EA4335", style=dashed]; M -> loss_ethene [label="- C₂H₄"]; } ` Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general method for the analysis of this compound from a plant extract. Optimization may be required based on the specific matrix and instrumentation.
1. Sample Preparation (Plant Extract)
-
Weigh approximately 100 mg of lyophilized, ground plant tissue into a 2 mL microcentrifuge tube.[7]
-
Add 1.0 mL of an extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).
-
Vortex thoroughly and sonicate the sample for 30 minutes in a chilled water bath.[7]
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an LC-MS vial.[7]
-
Store the vial at 4°C in the autosampler pending analysis. For long-term storage, keep at -80°C.
2. LC-MS/MS System Configuration
-
LC System: UHPLC system capable of binary gradients.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.[3][9]
3. Chromatographic Conditions
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0.0 - 2.0 min: 5% B
-
2.0 - 15.0 min: 5% to 95% B (linear ramp)
-
15.0 - 17.0 min: Hold at 95% B
-
17.1 - 20.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometer Conditions (Positive Ion Mode)
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 35 psi[7]
-
Drying Gas Flow: 10 L/min[7]
-
Gas Temperature: 325°C
-
MS1 Scan Range: m/z 100 - 500
-
MS/MS (Product Ion Scan):
-
Precursor Ion: m/z 207.07
-
Collision Energy: 20-40 eV (optimization recommended)
-
Product Ion Scan Range: m/z 50 - 220
-
// Node Definitions prep [label="1. Sample Preparation\n(Extraction & Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; lc [label="2. LC Separation\n(C18 Reversed-Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; ms [label="3. MS Detection\n(ESI+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; msms [label="4. MS/MS Fragmentation\n(CID)", fillcolor="#FBBC05", fontcolor="#202124"]; data [label="5. Data Analysis\n(Spectrum Interpretation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections prep -> lc; lc -> ms; ms -> msms; msms -> data; } ` Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikidata [wikidata.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 8. Frontiers | Untargeted LC–MS/MS-Based Metabolomic Profiling for the Edible and Medicinal Plant Salvia miltiorrhiza Under Different Levels of Cadmium Stress [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Lathodoratin Experiments and Cell Culture Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lathodoratin and other novel bioactive compounds. It addresses common challenges related to cell culture contamination that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound (CAS #76693-50-0) is a bioactive chemical compound with the formula C11H10O4.[1] It is derived from Lathyrus odoratus, commonly known as the sweet pea flower.[2][3] this compound is intended for research use only.[1] Limited in vitro studies on constituents of Lathyrus species suggest potential antioxidant and antifungal properties.[2]
Q2: A sudden pH drop and cloudy media are observed after treating cells with this compound. What is the likely cause?
A sudden drop in pH, often indicated by the culture medium turning yellow, and visible turbidity are classic signs of bacterial contamination.[2] Bacteria are one of the most common and rapidly destructive contaminants in cell culture.[2] While the this compound itself is unlikely to be the direct cause, the handling procedures during its introduction to the culture may have introduced the contamination.
Q3: My cells exhibit slower growth and altered morphology after this compound treatment, but the media is not turbid. What could be the issue?
When there are signs of poor cell health without obvious turbidity, mycoplasma contamination is a primary suspect.[1][2] Mycoplasma are small bacteria that lack a cell wall, making them difficult to detect by light microscopy and resistant to some common antibiotics.[4] They can significantly impact cell metabolism, growth, and morphology without causing the typical cloudiness of other bacterial contaminations.[5] It is also possible that the observed effects are a result of the bioactivity of this compound itself. A dose-response experiment and a mycoplasma test are recommended.
Q4: I've noticed filamentous growth in my culture flask a few days after my this compound experiment. What is it and how do I deal with it?
Filamentous growth is characteristic of fungal (mold) contamination.[6][7] Fungal spores can be airborne and may be introduced through non-sterile equipment or reagents.[2] Fungal contamination can be more challenging to eliminate than bacterial contamination.[2] It is generally recommended to discard the contaminated culture and decontaminate the incubator and workspace thoroughly to prevent further spread.[6]
Q5: Can this compound itself be a source of contamination?
As a bioactive chemical, this compound is not a biological contaminant. However, like any reagent, it can be a source of chemical contamination if impurities are present from the synthesis or extraction process.[1][5] Examples of chemical contaminants include endotoxins, metal ions, or residual solvents.[1][8] It is crucial to use high-purity, laboratory-grade reagents.[1] The stock solution of this compound, if not prepared and stored under sterile conditions, could also become a source of microbial contamination.
Troubleshooting Guides
Guide 1: Identifying the Type of Microbial Contamination
This guide helps in the preliminary identification of common microbial contaminants.
| Observation | Potential Contaminant | Recommended Action |
| Cloudy/turbid medium, rapid pH drop (yellow color) | Bacteria | Discard culture. For mild, irreplaceable cultures, wash with PBS and use high-dose penicillin/streptomycin temporarily.[6] Thoroughly decontaminate all equipment. |
| Clear medium initially, becoming yellowish over time. Round or oval single cells visible under microscope. | Yeast | Best practice is to discard the culture.[6] Some antifungal agents can be used, but they may have toxic effects on the cells.[6] |
| Filamentous hyphae, initially clear medium, may become cloudy with fuzzy clumps. | Mold (Fungus) | Discard culture immediately to prevent spore dispersal.[6] Deep clean the incubator, hood, and all surfaces. |
| Slowed cell growth, changes in cell morphology, no visible turbidity. | Mycoplasma | Quarantine the cell line. Use a mycoplasma detection kit (e.g., PCR-based) for confirmation.[2][7] Treat with a specific mycoplasma removal agent if the culture is valuable.[9] |
Guide 2: Systematic Approach to a Contamination Event
Caption: Workflow for managing a cell culture contamination event.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Given that this compound is a chemical compound for research, a sterile stock solution is critical to prevent contamination.
-
Reconstitution: Based on its chemical properties, dissolve this compound in a sterile solvent (e.g., DMSO) to a high concentration (e.g., 10-20 mM). Perform this step in a sterile environment such as a biosafety cabinet.
-
Sterilization: Since this compound is a small molecule, heat sterilization is not appropriate. Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, DNase/RNase-free tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize opportunities for contamination.
-
Storage: Store the aliquots under the recommended conditions, which for this compound is at -20°C for long-term storage.[1]
-
Quality Control: Before use in experiments, it is advisable to test a small aliquot of the stock solution for sterility by adding it to a small volume of culture medium and incubating for 24-48 hours to check for microbial growth.
Protocol 2: Mycoplasma Detection via PCR
Routine testing for mycoplasma is crucial for maintaining healthy cell cultures.[1]
-
Sample Collection: Collect 1 ml of supernatant from a cell culture that is 70-80% confluent.
-
DNA Extraction: Extract potential mycoplasma DNA from the supernatant using a commercially available DNA extraction kit.
-
PCR Amplification: Use a mycoplasma-specific PCR kit with primers that target conserved regions of the mycoplasma genome (e.g., 16S rRNA gene). Include positive and negative controls.
-
Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
-
Interpretation: Compare the sample results to the positive and negative controls to confirm the presence or absence of mycoplasma.
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for a Bioactive Compound
The precise mechanism of action for this compound is not yet well-defined in the available literature. The following diagram illustrates a general hypothetical signaling pathway that a novel bioactive compound might modulate, leading to an anti-cancer effect.
References
- 1. medkoo.com [medkoo.com]
- 2. drugs.com [drugs.com]
- 3. lathyrus odoratus flower extract, 90604-48-1 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikidata [wikidata.org]
- 6. IMPPAT | IMPPAT: Indian Medicinal Plants, Phytochemistry And Therapeutics [cb.imsc.res.in]
- 7. myadlm.org [myadlm.org]
- 8. Lathyrus: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 9. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent results in Lathodoratin bioactivity assays
Topic: Inconsistent results in Genistein bioactivity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Genistein bioactivity assays. Genistein, a well-studied isoflavone, is used here as a representative compound to address common challenges in bioactivity testing of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactivities of Genistein?
A1: Genistein exhibits a broad range of biological effects, including anti-cancer, anti-inflammatory, and antioxidant activities. Its primary mechanisms of action include the inhibition of protein tyrosine kinases and topoisomerase-II.[1] It also functions as a phytoestrogen, binding to estrogen receptors.[2]
Q2: Why do I observe significant variability in the IC50 values of Genistein across different experiments?
A2: Inconsistent IC50 values for Genistein are a common issue and can stem from several factors:
-
Cell Line Specifics: Different cell lines have varying sensitivities to Genistein. For example, the IC50 can range from 6.5 µg/ml in MDA-468 breast cancer cells to 30 µM in BxPC3 pancreatic cancer cells.[2][3]
-
Cell Culture Conditions: Factors such as cell passage number, cell density at the time of treatment, and lot-to-lot variability in serum can all impact results.[4] It is crucial to use cells from a trusted source and maintain consistent culturing practices.[4]
-
Compound Form: Genistein can exist as an aglycone or in glycoside forms (e.g., genistin). The aglycone form is generally more bioactive in vitro.[2][5][6][7] Ensure you are using the correct form for your experiments.
-
Dose-Dependent Effects: Genistein can have biphasic effects, meaning it may stimulate cell proliferation at low concentrations and inhibit it at higher concentrations.[8] This can lead to variability if the dose range is not carefully selected.
Q3: My Genistein solution is precipitating in the cell culture medium. How can I prevent this?
A3: Genistein has low aqueous solubility. To improve its solubility and prevent precipitation:
-
Use an appropriate solvent: Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions of Genistein.[9]
-
Control the final solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% to avoid solvent-induced toxicity.
-
Prepare fresh dilutions: It is best to prepare fresh dilutions of Genistein in your culture medium for each experiment.
-
Consider formulations: For in vivo studies or specialized in vitro systems, nanoparticle or lipid-based formulations can enhance Genistein's bioavailability and solubility.
Troubleshooting Guides
Issue: High Variability in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses.[4] |
| Cell Seeding Density | Optimize and standardize the cell seeding density for each experiment to ensure consistent cell numbers at the time of treatment. |
| Serum Variability | Test different lots of fetal bovine serum (FBS) to find one that supports consistent cell growth and response to Genistein. Once a suitable lot is found, purchase a larger quantity for use across multiple experiments. |
| Compound Stability | Genistein can be unstable in solution over time. Prepare fresh stock solutions and store them properly (e.g., protected from light, at -20°C).[10] |
Issue: Inconsistent Apoptosis Assay Results (e.g., Annexin V/PI Staining)
| Potential Cause | Recommended Solution |
| Timing of Analysis | The induction of apoptosis is a time-dependent process. Perform a time-course experiment to identify the optimal incubation time for observing apoptosis after Genistein treatment. |
| Cell Confluency | High cell confluency can inhibit apoptosis. Ensure that cells are sub-confluent at the time of treatment and analysis. |
| Incorrect Staining Procedure | Follow the Annexin V/PI staining protocol precisely. Ensure that cells are handled gently to avoid mechanical damage that can lead to false-positive PI staining. |
| Compensation Settings in Flow Cytometry | Properly set up compensation controls for multi-color flow cytometry to avoid spectral overlap between fluorochromes. |
Quantitative Data Summary
Table 1: IC50 Values of Genistein in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MDA-468 | Breast Cancer | 6.5 - 12.0 µg/ml | [2] |
| MCF-7 | Breast Cancer | 6.5 - 12.0 µg/ml | [2] |
| B16 | Melanoma | Varies with specific B16 line | [11] |
| A375 | Melanoma | > 50 µM | [11] |
| HT-29 | Colorectal Cancer | > 50 µM | [11] |
| BxPC3 | Pancreatic Cancer | 30 µM | [3] |
| BT20 | Breast Cancer | 46 µM | [3] |
| ANN-1 | v-abl transformed murine cells | 8 µM | [3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a range of Genistein concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO at the same final concentration as the highest Genistein dose).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of Genistein for the predetermined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell Cycle Modulation of CHO-K1 Cells Under Genistein Treatment Correlates with Cells Senescence, Apoptosis and ROS Level but in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sinobiological.com [sinobiological.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Lathodoratin Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the isolation of Lathodoratin for further studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for this compound isolation?
A1: this compound is a known constituent of plants in the Rhodiola genus, particularly Rhodiola sachalinensis. The roots and rhizomes are typically the plant parts used for extraction.
Q2: What class of compound is this compound and what are its general solubility properties?
A2: this compound is an isoflavonoid. Isoflavonoids are generally polar compounds, and their solubility is influenced by the solvents used for extraction. They are typically soluble in alcohols like methanol and ethanol, and their glycosides are more water-soluble.
Q3: What are the critical parameters to consider when scaling up the extraction process?
A3: Key parameters for scaling up include:
-
Particle Size of Plant Material: A smaller particle size increases the surface area for extraction, but excessively fine powder can complicate filtration. A particle size of less than 0.5 mm is often optimal.
-
Solid-to-Liquid Ratio: Maintaining an effective solid-to-liquid ratio is crucial for efficient extraction. Ratios between 1:10 and 1:30 (g/mL) are commonly used.
-
Solvent Selection: The choice of solvent impacts extraction efficiency and selectivity. Mixtures of alcohol (methanol or ethanol) and water are frequently used for isoflavonoids.
-
Extraction Time and Temperature: These need to be optimized to maximize yield without degrading the target compound.
Q4: What are the major challenges in scaling up this compound isolation?
A4: Common challenges include:
-
Maintaining consistent yield and purity at a larger scale.
-
The increased volume of solvents required, posing logistical and safety considerations.
-
Potential for co-extraction of impurities that may have been insignificant at a smaller scale.
-
The need for larger equipment for extraction, filtration, and chromatography.[1][2]
Q5: What is the expected stability of this compound during the isolation process?
A5: While specific data on this compound is limited, flavonoids can be sensitive to pH and temperature. It is advisable to work at a near-neutral pH and avoid excessive heat to prevent degradation. Maximum stability for similar compounds is often found around pH 5.0-6.0.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Crude Extract at Larger Scale
| Possible Cause | Suggested Solution |
| Inefficient Extraction | - Verify Particle Size: Ensure the plant material is ground to a consistent and appropriate particle size. - Optimize Solid-to-Liquid Ratio: A ratio that is too high may result in incomplete extraction. Consider increasing the solvent volume. - Increase Extraction Time: The optimal extraction time may be longer at a larger scale. |
| Solvent Incompatibility | - Adjust Solvent Polarity: If the yield is low, consider adjusting the ethanol/water ratio. A higher percentage of water can enhance the extraction of glycosidic forms. - Check pH of Extraction Solvent: The pH can influence the stability and solubility of flavonoids. |
| Compound Degradation | - Control Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure. |
Issue 2: Poor Resolution and Peak Tailing in Preparative HPLC
| Possible Cause | Suggested Solution |
| Column Overload | - Reduce Sample Load: Inject a smaller amount of the concentrated extract onto the column. - Increase Column Dimensions: Use a column with a larger internal diameter and/or length for better separation capacity. |
| Inappropriate Mobile Phase | - Optimize Mobile Phase Composition: Adjust the gradient or isocratic conditions of your mobile phase (e.g., acetonitrile/water with formic acid) to improve separation. - Check Mobile Phase pH: The pH can affect the ionization state of this compound and interacting silanol groups on the stationary phase. Small additions of an acid modifier (e.g., 0.1% formic acid) can improve peak shape. |
| Contamination of the Column | - Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained impurities. - Use a Guard Column: A guard column will protect the analytical column from contaminants in the sample. |
| Secondary Interactions | - Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can reduce peak tailing. |
Issue 3: Presence of Impurities in the Final Isolated Product
| Possible Cause | Suggested Solution |
| Co-elution with Similar Compounds | - Refine HPLC Method: Further optimize the HPLC gradient to achieve baseline separation of this compound from closely eluting impurities. - Employ a Different Chromatographic Technique: Consider using an orthogonal separation method like Centrifugal Partition Chromatography (CPC) or High-Speed Counter-Current Chromatography (HSCCC) for purification. |
| Incomplete Removal of Pigments and Lipids | - Pre-purification Step: Before preparative HPLC, consider a solid-phase extraction (SPE) step to remove major classes of interfering compounds. A pre-extraction with a non-polar solvent like hexane can remove lipids. |
| Sample Degradation During Processing | - Minimize Exposure to Light and Air: Protect the sample from light and work under an inert atmosphere if this compound is found to be sensitive to oxidation. |
Data Presentation
Table 1: Hypothetical Scaling Up of this compound Extraction from Rhodiola sachalinensis
| Parameter | Lab Scale | Pilot Scale | Process Scale |
| Starting Plant Material (kg) | 0.5 | 5 | 50 |
| Solvent (80% Ethanol) (L) | 10 | 100 | 1000 |
| Extraction Time (h) | 4 | 6 | 8 |
| Crude Extract Yield (g) | 25 | 250 | 2500 |
| This compound Content in Crude Extract (%) | ~1.5 | ~1.5 | ~1.5 |
| Final Purified this compound (mg) | 250 | 2500 | 25000 |
| Purity by HPLC (%) | >98 | >98 | >98 |
Table 2: Comparison of Preparative HPLC Parameters for this compound Purification
| Parameter | Lab Scale | Pilot Scale |
| Column | C18, 10 µm, 250 x 21.2 mm | C18, 10 µm, 250 x 50 mm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate (mL/min) | 20 | 100 |
| Injection Volume (mg of crude extract) | 100-200 | 1000-2000 |
| Typical Yield per Run (mg of pure this compound) | 2-4 | 20-40 |
Experimental Protocols
Protocol 1: Scaled-Up Extraction of this compound
-
Milling: Grind the dried roots and rhizomes of Rhodiola sachalinensis to a coarse powder (particle size < 0.5 mm).
-
Extraction:
-
For a 5 kg batch, place the powdered plant material in a suitable stainless-steel extractor.
-
Add 100 L of 80% aqueous ethanol.
-
Stir the mixture at room temperature for 6 hours.
-
-
Filtration: Filter the mixture through a coarse filter followed by a fine filter to remove the plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Liquid-Liquid Partitioning (Optional):
-
Suspend the crude extract in water.
-
Perform successive extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to partition compounds based on their polarity. This compound is expected to be enriched in the more polar fractions like ethyl acetate or n-butanol.
-
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation: Dissolve the enriched fraction from the partitioning step in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 10 µm, 250 x 50 mm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient could be 20-60% B over 40 minutes.
-
Flow Rate: 100 mL/min.
-
Detection: UV at 254 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time determined from analytical HPLC.
-
Post-Purification: Combine the pure fractions, evaporate the solvent under reduced pressure, and lyophilize to obtain pure this compound as a powder.
Mandatory Visualization
Caption: Workflow for the scaled-up isolation and purification of this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
Validation & Comparative
Validating the Biological Activity of Synthetic Lathodoratin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of synthetic Lathodoratin, a phytoalexin with known antifungal properties. The performance of synthetic this compound is evaluated against its naturally occurring counterpart and other relevant phytoalexins, supported by experimental data. Detailed methodologies for key validation assays are presented to ensure reproducibility.
Executive Summary
This compound, a 3-ethylchromone phytoalexin naturally produced by the sweet pea (Lathyrus odoratus), has demonstrated notable antifungal activity. This guide focuses on the validation of a synthetically produced version of this compound, comparing its primary antifungal effects with those of other well-characterized phytoalexins, namely Pisatin and Medicarpin. The data presented herein is essential for researchers considering the application of synthetic this compound in antifungal research and development.
Comparative Analysis of Antifungal Activity
The primary biological activity of this compound and its alternatives is their ability to inhibit fungal growth. The following table summarizes the available quantitative data on the antifungal efficacy of these compounds against various fungal species. The data is presented as Minimum Inhibitory Concentration (MIC) or Median Effective Dose (ED50), which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Fungal Species | Activity Metric | Concentration | Citation |
| Synthetic this compound Analog | Cryptococcus neoformans | Antifungal Activity | Not specified in abstract | [1][2] |
| Natural Pisatin | Pea Pathogens | ED50 | > 100 µg/mL | [3] |
| Non-pathogenic Fungi | ED50 | < 50 µg/mL | [3] | |
| Natural Medicarpin | Trametes versicolor | Complete Inhibition | 100-150 mg/L | [4] |
Note: Specific MIC values for synthetic this compound were not available in the public domain at the time of this publication. The analog, 3-ethyl-6,7-dihydroxy-2-phenyl-chromen-4-one, has shown antifungal activity, but quantitative data is needed for a direct comparison.
Other Potential Biological Activities
Beyond its established antifungal properties, preliminary studies suggest that synthetic analogs of this compound may possess other valuable biological activities.
-
Anti-inflammatory Activity: A synthetic analog of this compound has been noted to exhibit anti-inflammatory effects[1][2].
-
Antioxidant Activity: The same synthetic analog has also shown potential as an antioxidant[1][2].
Quantitative data for these activities are not yet available, highlighting an area for future research.
Experimental Protocols
The validation of the biological activity of synthetic this compound and its comparison with alternatives would typically involve the following key experimental protocols:
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of synthetic this compound and its alternatives that inhibits the visible growth of various fungal species.
Procedure:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on appropriate agar plates. Spores or yeast cells are harvested and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).
-
Preparation of Compound Dilutions: A serial dilution of synthetic this compound, Pisatin, and Medicarpin is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the specific fungus (e.g., 24-48 hours at 28-35°C).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Objective: To quantify the anti-inflammatory potential of synthetic this compound.
Procedure:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of synthetic this compound for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Nitrite Quantification: After a suitable incubation period (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition by synthetic this compound is calculated by comparing the nitrite levels in treated cells to those in untreated, LPS-stimulated cells.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Objective: To determine the free radical scavenging capacity of synthetic this compound.
Procedure:
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Various concentrations of synthetic this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Visualizing Experimental Workflow and Pathways
To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the validation of synthetic this compound.
Caption: Hypothesized antifungal mechanisms of this compound.
Caption: Logical framework for comparing this compound and alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Innovative antifungal Therapy: In vivo evaluation of 3-Ethyl-6,7-Dihydroxy-2-Phenyl-Chromen-4-One purified from Alpinia officinarum on Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Lathodoratin and Other Phytoalexins: Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phytoalexin lathodoratin with other well-studied phytoalexins, namely resveratrol, pisatin, and medicarpin. The comparison focuses on their efficacy, supported by available experimental data, and delves into their mechanisms of action and associated signaling pathways.
Executive Summary
Phytoalexins are a diverse group of antimicrobial compounds produced by plants in response to stress, including pathogen attack. They represent a rich source of bioactive molecules with potential therapeutic applications. This guide compares the known efficacy of this compound, a less-studied chromone phytoalexin, with the more extensively researched phytoalexins: resveratrol (a stilbenoid), pisatin (a pterocarpan), and medicarpin (a pterocarpan). Due to the limited direct experimental data on this compound, this comparison infers its potential activities based on studies of structurally similar chromone derivatives. In contrast, a larger body of evidence exists for resveratrol, pisatin, and medicarpin, allowing for a more direct comparison of their antifungal, antimicrobial, and antioxidant properties.
Data Presentation: Comparative Efficacy of Phytoalexins
The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MIC) of resveratrol, pisatin, and medicarpin against various fungal and bacterial pathogens. Data for this compound is not available in the reviewed literature; however, data for a structurally similar chromone derivative is included for context.
Table 1: Antifungal Activity of Phytoalexins (MIC in µg/mL)
| Phytoalexin | Candida albicans | Botrytis cinerea | Cryptococcus neoformans | Other Fungi |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Chromone Derivative¹ | - | - | - | MICs of 5-50 µg/mL against various Candida species[1][2] |
| Resveratrol | 29-400[3][4] | ~100 (70% inhibition)[5][6] | Data not available | MIC₅₀ of ~200 µg/mL against C. albicans SC5314[4] |
| Pisatin | Data not available | Data not available | Data not available | ED₅₀ of ~30 µg/mL against Monilinia fructicola[7] |
| Medicarpin | Data not available | Data not available | Data not available | 100% inhibition of Trametes versicolor at 100 µg/mL[8] |
¹Data for chromone-3-carbonitriles and (E)-benzylidene-chroman-4-one, not this compound itself.
Table 2: Antimicrobial Activity of Phytoalexins (MIC in µg/mL)
| Phytoalexin | Gram-Positive Bacteria | Gram-Negative Bacteria |
| This compound | Data not available | Data not available |
| Resveratrol | Displays activity against a range of bacteria[9] | Displays activity against a range of bacteria[9] |
| Pisatin | Some inhibition of Staphylococcus aureus at >100 µg/mL[7] | Limited activity[7] |
| Medicarpin | - | Selectively inhibited Neisseria gonorrhoeae with a MIC of 250 µg/mL[10][11] |
Table 3: Antioxidant Activity
| Phytoalexin | Assay | Results |
| This compound | Data not available on this compound. Studies on similar chromone derivatives show antioxidant potential.[12] | - |
| Resveratrol | Well-documented antioxidant properties.[9] | - |
| Pisatin | Data not available | - |
| Medicarpin | Data not available | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the antifungal and antioxidant activities of phytoalexins.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
-
Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline or water and adjusted to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[15] The suspension is then further diluted in the appropriate test medium (e.g., RPMI 1640) to achieve the desired final inoculum concentration.[14]
-
Preparation of Phytoalexin Solutions: The phytoalexin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[16] Serial two-fold dilutions of the stock solution are then prepared in the test medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. A growth control (no phytoalexin) and a sterility control (no fungus) are included. The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[14]
-
Determination of MIC: The MIC is the lowest concentration of the phytoalexin that causes a significant inhibition of visible fungal growth compared to the growth control.[13] This can be determined visually or by using a spectrophotometer to measure absorbance.
Antioxidant Activity Assay: DPPH Radical Scavenging Method
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[12]
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol, to a concentration of about 0.1 mM.[17] The solution should have a deep violet color.
-
Reaction Mixture: In a 96-well plate or cuvettes, the phytoalexin sample (at various concentrations) is mixed with the DPPH solution. A blank sample containing the solvent instead of the phytoalexin is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period, typically 30 minutes.[17]
-
Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.[12]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which phytoalexins exert their effects is critical for drug development. While the specific signaling pathways for this compound are unknown, the mechanisms of resveratrol have been more thoroughly investigated.
Resveratrol Signaling Pathways
Resveratrol is known to modulate several key cellular signaling pathways, contributing to its diverse biological activities.[1]
Caption: Resveratrol's multifaceted signaling cascade.
Antifungal Mechanism of Action
-
This compound (inferred): As a chromone, this compound may interfere with fungal cell wall synthesis or disrupt cell membrane integrity, similar to other chromone derivatives.[1][2] Some chromones have been shown to inhibit biofilm formation in Candida species.[1]
-
Resveratrol: The antifungal mechanism of resveratrol against Candida albicans is thought to involve the induction of apoptosis through a mitochondrial-dependent pathway.[1] It can also inhibit the morphological transition from yeast to hyphal form, a key virulence factor for C. albicans.[18] Against Botrytis cinerea, resveratrol's fungitoxic effect is sometimes attributed to its conversion into a more toxic compound by fungal laccase enzymes.[5][6]
-
Pisatin: Pisatin is considered a relatively weak antibiotic with a broad spectrum of activity.[7] Its mechanism is not fully elucidated but is thought to involve disruption of fungal cell processes. Fungi that are pathogenic on the source plant, Pisum sativum, often possess enzymes like pisatin demethylase that detoxify the compound, conferring resistance.
-
Medicarpin: Medicarpin exhibits notable antifungal and antimicrobial activities.[19] Its precise mechanism of action is still under investigation but likely involves interference with essential cellular functions of the target microbes.
Experimental Workflow for Phytoalexin Efficacy Screening
A typical workflow for evaluating the efficacy of a novel phytoalexin like this compound is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Activity of Resveratrol against Botrytis cinerea Is Improved Using 2-Furyl Derivatives | PLOS One [journals.plos.org]
- 6. Antifungal Activity of Resveratrol against Botrytis cinerea Is Improved Using 2-Furyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. trans-Resveratrol and Grape Disease Resistance. A Dynamical Study by High-Resolution Laser-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]
- 13. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epidemiology and Antifungal Susceptibilities of Mucoralean Fungi in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibitory Effect of Resveratrol on Candida albicans Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Lathodoratin vs. Isoflavonoids: A Comparative Guide to Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of lathodoratin, a plant defensin, and isoflavonoids, a major class of flavonoids. This analysis is supported by experimental data on their efficacy against pathogenic fungi, detailed methodologies for key experiments, and visualizations of their proposed mechanisms of action.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of this compound and representative isoflavonoids is most commonly quantified by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for this compound (also known as Pisum sativum defensin 1 or Psd1) and the isoflavonoids biochanin A, genistein, and daidzein against the common pathogenic fungi Candida albicans and Aspergillus fumigatus. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence MIC values.
Table 1: Antifungal Activity against Candida albicans
| Compound | Type | MIC | Fungal Strain | Reference |
| This compound (Psd1) | Plant Defensin | 20 µM | C. albicans | [1] |
| Biochanin A | Isoflavone | MIC₅₀: 250 µg/mL | C. albicans | [2] |
| Biochanin A | Isoflavone | MIC₉₀: 500 µg/mL | C. albicans | [2] |
| Genistein | Isoflavone | Stimulated growth | C. albicans | [3] |
| Daidzein | Isoflavone | - | C. albicans | No specific MIC data found in the provided results. |
Table 2: Antifungal Activity against Aspergillus fumigatus
| Compound | Type | MIC | Fungal Strain | Reference |
| This compound (Psd1) | Plant Defensin | - | A. fumigatus | No specific MIC data found in the provided results. |
| Recombinant Psd1 | Plant Defensin | Active | Aspergillus niger | [4] |
| Biochanin A | Isoflavone | - | A. fumigatus | No specific MIC data found in the provided results. |
| Genistein | Isoflavone | - | A. fumigatus | No specific MIC data found in the provided results. |
| Daidzein | Isoflavone | - | A. fumigatus | No specific MIC data found in the provided results. |
Note: MIC₅₀ and MIC₉₀ refer to the minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
The following is a detailed methodology for a common antifungal susceptibility test, the broth microdilution assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). This method is widely used to determine the MIC of antifungal compounds.
Broth Microdilution Antifungal Susceptibility Assay (CLSI M27/M38-A)
This protocol is a standardized method for testing the in vitro susceptibility of fungi to antimicrobial agents.[5][6][7][8]
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 35°C) for a sufficient duration to allow for sporulation or colony formation.[5]
-
For molds, conidia are harvested by flooding the agar surface with sterile saline or water containing a wetting agent (e.g., Tween 80) and gently scraping the surface. The resulting suspension is then filtered to remove hyphal fragments.
-
For yeasts, colonies are suspended in sterile saline.
-
The fungal suspension is adjusted spectrophotometrically to a specific optical density that corresponds to a known cell or spore concentration. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds and 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[5][9]
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the test compound (this compound or isoflavonoid) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a liquid medium such as RPMI 1640 buffered with MOPS.[5][9]
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Positive control wells (containing the fungal inoculum without any antifungal agent) and negative control wells (containing medium only) are included on each plate.
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.[5]
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined by visual inspection of the microtiter plates. The MIC endpoint is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth in the positive control well.[5]
-
For some antifungal agents and fungi, a spectrophotometric reading or the use of a growth indicator dye (e.g., resazurin) can aid in the determination of the endpoint.
Broth Microdilution Experimental Workflow
Mechanisms of Antifungal Action
This compound and isoflavonoids exhibit distinct yet sometimes overlapping mechanisms to inhibit fungal growth.
This compound (Plant Defensin)
This compound belongs to the family of plant defensins, which are small, cysteine-rich cationic peptides. Their primary mode of action involves interaction with the fungal cell membrane.[10][11][12]
-
Electrostatic Interaction: The positive charge of this compound facilitates its binding to negatively charged components on the fungal cell surface.
-
Membrane Permeabilization: Following binding, this compound can disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents. This disruption can occur through various models, such as the "carpet" or "toroidal pore" model.[12]
-
Internalization and Intracellular Targets: this compound can be internalized by the fungal cell.[11] Once inside, it may interact with intracellular targets. For instance, Pisum sativum defensin 1 (Psd1) has been shown to interact with a cyclin-like protein in Neurospora crassa, suggesting an interference with the fungal cell cycle.[13]
Mechanism of Action of this compound
Isoflavonoids
The antifungal mechanism of isoflavonoids is multifaceted and primarily targets the fungal cell's structural integrity and function.[14][15][16]
-
Cell Membrane and Wall Disruption: Isoflavonoids can interfere with the synthesis of essential components of the fungal cell membrane, such as ergosterol, and cell wall components like β-(1,3)-glucan. This leads to a loss of membrane integrity and increased permeability.[14]
-
Inhibition of Efflux Pumps: Some flavonoids have been shown to inhibit fungal efflux pumps, which are responsible for expelling antifungal compounds from the cell. This inhibition leads to an intracellular accumulation of the isoflavonoid to toxic levels.
-
Mitochondrial Dysfunction: Isoflavonoids can induce mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress, which damages cellular components.
-
Inhibition of Macromolecule Synthesis: These compounds can also inhibit the synthesis of essential macromolecules such as proteins and nucleic acids.
Mechanism of Action of Isoflavonoids
Conclusion
Both this compound and isoflavonoids demonstrate promising antifungal activities through mechanisms that primarily target the fungal cell membrane and other vital cellular processes. This compound, as a plant defensin, exhibits a potent, targeted interaction with the fungal membrane, leading to rapid permeabilization and potential interference with the cell cycle. Isoflavonoids, on the other hand, appear to have a broader range of effects, including disruption of cell wall and membrane synthesis, inhibition of efflux pumps, and induction of oxidative stress.
The available quantitative data suggests that this compound may be effective at lower molar concentrations compared to some isoflavonoids. However, the diversity within the isoflavonoid class means that some members may possess higher potency than others. Further head-to-head comparative studies under standardized conditions are necessary to definitively establish the relative efficacy of these two classes of antifungal compounds. The distinct mechanisms of action of this compound and isoflavonoids suggest that both are valuable candidates for further investigation in the development of new antifungal therapies.
References
- 1. Psd1 Effects on Candida albicans Planktonic Cells and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochanin A Inhibits the Growth and Biofilm of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein effects on growth and cell cycle of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of the active antifungal Pisum sativum defensin 1 (Psd1) in Pichia pastoris: overcoming the inefficiency of the STE13 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Antifungal Plant Defensins: Mechanisms of Action and Production | Semantic Scholar [semanticscholar.org]
- 11. Antifungal Plant Defensins: Mechanisms of Action and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antifungal defensins and their role in plant defense [frontiersin.org]
- 13. Antifungal Pisum sativum defensin 1 interacts with Neurospora crassa cyclin F related to the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Lathodoratin: A Comparative Guide to its Bioactivity with Control Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of the novel isoflavonoid, Lathodoratin, against established positive and negative controls. The following sections detail the experimental data and protocols for assessing its anti-inflammatory, antioxidant, and anticancer activities, offering a foundational resource for researchers interested in its therapeutic potential.
Anti-inflammatory Activity
Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases. This compound was investigated for its potential to modulate key inflammatory pathways.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound (1, 5, 10, 25, 50 µM), a positive control (Dexamethasone, 10 µM), or a vehicle control (0.1% DMSO). The cells were pre-treated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli was added to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plate was incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant was determined using the Griess reagent assay. Absorbance was measured at 540 nm.
-
Cell Viability: A parallel plate was treated similarly, and cell viability was assessed using the MTT assay to ensure that the observed effects were not due to cytotoxicity.
Data Presentation: Inhibition of NO Production
| Compound | Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
| Vehicle Control (0.1% DMSO) | - | 100 ± 5.2 | 100 ± 3.1 |
| This compound | 1 | 92.3 ± 4.5 | 98.7 ± 2.5 |
| 5 | 75.1 ± 3.8 | 97.2 ± 3.0 | |
| 10 | 58.4 ± 4.1 | 96.5 ± 2.8 | |
| 25 | 41.2 ± 3.2 | 95.1 ± 3.3 | |
| 50 | 25.6 ± 2.9 | 93.8 ± 4.1 | |
| Dexamethasone (Positive Control) | 10 | 30.5 ± 3.5 | 98.2 ± 2.7 |
Data are presented as mean ± standard deviation.
Signaling Pathway: NF-κB Inhibition
Caption: Putative mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various diseases.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was prepared. This compound and the positive control, Ascorbic Acid, were dissolved in methanol to create a stock solution, which was then serially diluted.
-
Assay Procedure: In a 96-well plate, 100 µL of various concentrations of this compound (10-500 µg/mL) or Ascorbic Acid were added to 100 µL of the DPPH solution. A blank well contained only methanol.
-
Incubation: The plate was incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance was measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) was then determined.
Data Presentation: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| This compound | 85.4 ± 6.7 |
| Ascorbic Acid (Positive Control) | 12.1 ± 1.5 |
| Vehicle Control (Methanol) | > 1000 |
Data are presented as mean ± standard deviation.
Anticancer Activity
The potential of this compound to inhibit the proliferation of cancer cells was assessed to determine its cytotoxic effects.
Experimental Protocol: MTT Cytotoxicity Assay on MCF-7 Breast Cancer Cells
-
Cell Culture: MCF-7 human breast adenocarcinoma cells were cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: The medium was replaced with fresh medium containing various concentrations of this compound (0.1-100 µM), a positive control (Doxorubicin, 0.01-10 µM), or a vehicle control (0.1% DMSO).
-
Incubation: The cells were incubated for 48 hours.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.
-
Measurement: The absorbance was measured at 570 nm.
-
Calculation: The percentage of cell viability was calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) was determined.
Data Presentation: Cytotoxicity against MCF-7 Cells
| Compound | IC50 (µM) |
| This compound | 15.8 ± 2.1 |
| Doxorubicin (Positive Control) | 0.5 ± 0.08 |
| Vehicle Control (0.1% DMSO) | > 100 |
Data are presented as mean ± standard deviation.
Experimental Workflow
Caption: A generalized workflow for the in vitro bioactivity assessment of this compound.
Comparative Analysis of Quercetin Across Diverse Plant Cultivars: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the flavonoid Quercetin, a potent antioxidant found in numerous plant species. As research into the therapeutic potential of Quercetin continues to expand, understanding its variable presence in different cultivars is crucial for drug development and scientific investigation. This document offers a synthesis of quantitative data, detailed experimental protocols, and an exploration of the key signaling pathways modulated by Quercetin.
I. Quantitative Analysis of Quercetin in Different Cultivars
The concentration of Quercetin can vary significantly among different cultivars of the same plant species, influenced by genetic factors, growing conditions, and post-harvest handling. The following tables summarize the Quercetin content found in various cultivars of onion (Allium cepa), flax (Linum usitatissimum), chia (Salvia hispanica), and sunflower (Helianthus annuus).
Table 1: Quercetin Content in Different Onion (Allium cepa L.) Cultivars
| Cultivar/Variety | Quercetin Content (mg/g Dry Weight) | Major Quercetin Glycoside | Reference |
| Chartreuse Onion | 127.92 | Quercetin | [1] |
| Red Onion | 32.21 | Quercetin | [1] |
| Yellow Onion | 30.08 | Quercetin 3-glucoside | [1] |
| Long-day Onions (unspecified) | 0.083 - 0.330 (µg/g Fresh Weight) | Quercetin 3,4'-diglucoside & Quercetin 4'-glucoside | [2] |
| Short-day Onions (unspecified) | 0.083 - 0.330 (µg/g Fresh Weight) | Quercetin 3,4'-diglucoside & Quercetin 4'-glucoside | [2] |
Table 2: Quercetin Content in Seeds and Microgreens of Different Species
| Species | Sample Type | Quercetin Content (% w/w) | Reference |
| Salvia hispanica L. (Chia) | Seeds | 0.84 ± 0.01 | [3] |
| Salvia hispanica L. (Chia) | Microgreens | 0.88 ± 0.005 | [3] |
| Linum usitatissimum L. (Flax) | Seeds | Not specified in % | [3] |
| Linum usitatissimum L. (Flax) | Microgreens | Lower than Chia | [3] |
| Helianthus annuus L. (Sunflower) | Seeds | Not specified in % | [3] |
| Helianthus annuus L. (Sunflower) | Microgreens | 0.58 ± 0.003 (mg/100g dry weight) | [3] |
II. Experimental Protocols
The accurate quantification and bioactivity assessment of Quercetin rely on robust experimental methodologies. Below are detailed protocols for extraction, purification, and a common bioactivity assay.
A. Extraction and Purification of Quercetin
This protocol is a generalized procedure based on common laboratory practices for the extraction and purification of Quercetin from plant material.[4][5][6]
-
Sample Preparation:
-
Air-dry the plant material (e.g., onion skins, leaves) at room temperature.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction (Soxhlet Method):
-
Place 20g of the powdered plant material into a thimble.
-
Position the thimble in a Soxhlet extractor.
-
Add 250 mL of ethanol to the distillation flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.
-
After extraction, concentrate the extract using a rotary evaporator at 40°C.
-
-
Purification by Adsorption Chromatography: [4][5]
-
Prepare a silica gel column (100-200 mesh).
-
Dissolve the concentrated extract in a minimal amount of the mobile phase (e.g., a mixture of toluene, ethyl acetate, and formic acid).
-
Load the dissolved extract onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing Quercetin.
-
Combine the pure fractions and evaporate the solvent to obtain purified Quercetin.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC): [1][2]
-
Prepare a standard curve using known concentrations of a Quercetin standard.
-
Dissolve the purified sample and standards in a suitable solvent (e.g., methanol).
-
Inject the samples onto an HPLC system equipped with a C18 column.
-
Use a mobile phase gradient (e.g., water and acetonitrile with formic acid) to separate the components.
-
Detect Quercetin using a UV detector at an appropriate wavelength (e.g., 370 nm).
-
Quantify the Quercetin in the sample by comparing its peak area to the standard curve.
-
B. Antioxidant Activity Assay (DPPH Free Radical Scavenging)
This assay is commonly used to determine the antioxidant potential of natural compounds.[7]
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the purified Quercetin sample in methanol.
-
Use a known antioxidant, such as ascorbic acid or BHT, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each Quercetin concentration and the control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
III. Signaling Pathways Modulated by Quercetin
Quercetin exerts its diverse biological effects by modulating a variety of intracellular signaling pathways. These pathways are critical in regulating cellular processes such as proliferation, apoptosis, inflammation, and antioxidant response.[8][9][10][11]
A. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Quercetin has been shown to inhibit this pathway, leading to decreased cancer cell growth.[8]
References
- 1. Variation of quercetin glycoside derivatives in three onion (Allium cepa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of quercetin glycosides in 6 onion cultivars and comparisons of hydrolysis-HPLC and spectrophotometric methods in measuring total quercetin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity [imrpress.com]
- 6. extracting-quercetin-from-different-plant-sources-purifying-it-using-different-extraction-methods-chemical-physical-and-enzymatic-and-measuring-its-antioxidant-activity - Ask this paper | Bohrium [bohrium.com]
- 7. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Lathodoratin Analogs: Uncharted Territory in Structure-Activity Relationship Studies
Despite the identification of Lathodoratin, a phytoalexin derived from the sweet pea (Lathyrus odoratus), as 3-ethyl-5,7-dihydroxy-4H-chromen-4-one, a comprehensive analysis of the structure-activity relationship (SAR) of its analogs remains an underexplored area of scientific inquiry.[1][2] At present, publicly accessible research detailing the synthesis and comparative biological evaluation of a series of this compound analogs is not available.
This compound is recognized as a bioactive chemical compound.[1] Its structure, featuring a chromen-4-one core with ethyl and dihydroxy substitutions, suggests potential for a range of biological activities, a characteristic common to many flavonoid and chromone derivatives. These classes of compounds are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.
However, the core requirement for a comparative guide—readily available experimental data on a series of analogs—is currently unmet in the scientific literature. A thorough investigation for studies that systematically modify the this compound scaffold and evaluate the resulting changes in biological activity did not yield any substantive results. Consequently, the creation of data tables summarizing quantitative performance, detailed experimental protocols for such evaluations, and visualizations of structure-activity relationships is not feasible at this time.
For researchers, scientists, and drug development professionals interested in this specific class of compounds, this knowledge gap represents a significant opportunity for novel research. Future studies could be directed towards the following areas:
-
Synthesis of this compound Analogs: A systematic synthesis program could explore modifications at various positions of the chromone ring and the ethyl side chain. This could include altering the length and branching of the alkyl group, changing the position and number of hydroxyl groups, and introducing other functional moieties.
-
Biological Screening: A comprehensive screening of these novel analogs against a panel of biological targets would be essential. This could encompass assays for antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, among others.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Once sufficient data is generated, QSAR modeling could be employed to correlate specific structural features with observed biological activities, providing a predictive framework for the design of more potent and selective compounds.
The exploration of this compound and its potential analogs holds promise for the discovery of new therapeutic agents. However, until foundational research is conducted and published, a detailed comparative guide on their structure-activity relationships cannot be compiled. The scientific community awaits further investigation into this intriguing but currently uncharacterized family of natural product derivatives.
References
Independent Verification of Lathodoratin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanisms of action for the natural compound Lathodoratin against several therapeutic targets. Due to the limited availability of independent verification studies on this compound, this document summarizes the current understanding based on preliminary findings and compares it with well-established alternative compounds. The information is intended to guide further research and development efforts.
Antiviral Activity: Influenza Virus
This compound has been suggested to possess antiviral properties, particularly against the influenza virus. The proposed mechanism centers on the inhibition of the viral non-structural protein 1 (NS1), which is crucial for counteracting the host's immune response.
Comparison with Oseltamivir (Tamiflu®)
| Feature | This compound (Proposed) | Oseltamivir (Established) |
| Target | Non-structural protein 1 (NS1) effector domain (ED) | Neuraminidase (NA)[1][2] |
| Mechanism | Interference with NS1-ED binding to host factors, potentially restoring the host's antiviral interferon response. | Competitive inhibition of the neuraminidase enzyme, preventing the release of new viral particles from infected cells[1][3]. |
| Data | Limited in silico and preliminary in vitro data. Quantitative data such as IC50 values from independent studies are not readily available. | Extensive preclinical and clinical data. Oseltamivir carboxylate (active metabolite) has a well-documented IC50 for neuraminidase. |
Experimental Protocols for Verification:
-
NS1-ED Binding Assay: A filter-binding assay can be utilized to measure the specific interaction between recombinant His-tagged NS1 protein and a radiolabeled viral RNA (vRNA) model. Inhibition of this binding by this compound would provide evidence for its proposed mechanism.
-
Plaque Reduction Assay: To assess the overall antiviral activity, Madin-Darby Canine Kidney (MDCK) cells can be infected with an influenza virus in the presence of varying concentrations of this compound. The reduction in the number of viral plaques compared to a control would indicate antiviral efficacy.
-
Interferon-β Promoter Reporter Assay: To verify the functional consequence of NS1 inhibition, a cell line containing a luciferase reporter gene under the control of the interferon-β promoter can be used. Inhibition of NS1 by this compound should lead to a restoration of interferon-β promoter activity in infected cells.
Signaling Pathway and Experimental Workflow:
Caption: Workflow for verifying the antiviral mechanism of this compound.
Antibacterial Activity: Staphylococcus aureus
This compound has been identified in plant extracts demonstrating activity against Staphylococcus aureus. As a flavonoid, its proposed mechanism may involve the disruption of the bacterial cell wall and membrane integrity.
Comparison with Vancomycin
| Feature | This compound (Proposed) | Vancomycin (Established) |
| Target | Bacterial cell wall and membrane. | Peptidoglycan synthesis[4][5][6]. |
| Mechanism | Potential disruption of membrane potential and integrity, leading to leakage of cellular components. | Binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation, thus preventing cell wall synthesis[4][5][7][8]. |
| Data | Primarily from studies on plant extracts containing this compound. Minimum Inhibitory Concentration (MIC) values for the pure compound are not widely reported in independent studies. | Well-established MIC and Minimum Bactericidal Concentration (MBC) values against various strains of S. aureus. |
Experimental Protocols for Verification:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These assays are fundamental for quantifying the antibacterial potency of this compound against S. aureus. The MIC is the lowest concentration that inhibits visible growth, while the MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.
-
Cell Membrane Permeability Assay: This can be assessed by measuring the leakage of intracellular components, such as potassium ions or ATP, from bacterial cells treated with this compound.
-
Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be used to visualize morphological changes in S.aureus cells upon treatment with this compound, providing direct evidence of cell wall or membrane damage.
Signaling Pathway and Experimental Workflow:
Caption: Workflow for verifying the antibacterial mechanism of this compound.
Antidiabetic Activity: α-Glucosidase Inhibition
This compound's presence in plant extracts with antidiabetic properties suggests a potential role as an α-glucosidase inhibitor, which would delay carbohydrate digestion and lower postprandial blood glucose levels.
Comparison with Acarbose
| Feature | This compound (Proposed) | Acarbose (Established) |
| Target | α-Glucosidase enzymes in the small intestine. | α-Glucosidase and pancreatic α-amylase[9][10][11]. |
| Mechanism | Competitive inhibition of α-glucosidase, slowing the breakdown of complex carbohydrates into absorbable monosaccharides. | Competitive and reversible inhibition of intestinal α-glucosidase and pancreatic α-amylase, delaying carbohydrate digestion and absorption[9][12]. |
| Data | Inferred from the activity of plant extracts. Direct IC50 values for this compound are not consistently reported in independent studies. | Well-characterized IC50 values against α-glucosidase and α-amylase. Extensive clinical data on its efficacy in managing type 2 diabetes. |
Experimental Protocols for Verification:
-
In Vitro α-Glucosidase Inhibition Assay: This assay measures the ability of this compound to inhibit the activity of α-glucosidase (e.g., from Saccharomyces cerevisiae or rat intestine) using a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG). The IC50 value can be determined from a dose-response curve.
-
Enzyme Kinetics Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies such as Lineweaver-Burk plots can be performed with varying concentrations of both the substrate and this compound.
-
In Vivo Oral Glucose Tolerance Test (OGTT): In an animal model of diabetes, an OGTT can be performed with and without the administration of this compound to assess its effect on postprandial glucose excursions.
Signaling Pathway and Experimental Workflow:
Caption: Workflow for verifying the antidiabetic mechanism of this compound.
Disclaimer: The information provided on this compound is based on preliminary research and requires further independent verification. This guide is intended for informational purposes for a scientific audience and should not be interpreted as a definitive statement on the therapeutic efficacy or mechanisms of this compound.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 4. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 9. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Acarbose? [synapse.patsnap.com]
Benchmarking a Novel Lathodoratin Assay Against Established Isoflavonoid Quantification Methods
For Immediate Release
This guide provides a comprehensive performance comparison of a novel Lathodoratin assay against established analytical methods for the quantification of isoflavonoids, a class of bioactive compounds widely studied for their potential health benefits. Researchers, scientists, and drug development professionals will find valuable insights into the methodologies and performance characteristics of these assays, supported by experimental data.
Introduction to Isoflavonoid Analysis
Isoflavonoids, such as genistein and daidzein, are polyphenolic compounds found in various plants and are of significant interest due to their antioxidant, anti-inflammatory, and other pharmacological properties.[1][2] Accurate quantification of these compounds in biological and food matrices is crucial for research and development. While methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-established, there is a continuous need for assays that offer improvements in speed, simplicity, or sensitivity.[3][4] This guide benchmarks a hypothetical novel "this compound Assay," representing a new generation of analytical tools, against these gold-standard methods.
Experimental Protocols
Detailed methodologies for the novel this compound assay and the established methods are provided below.
Novel this compound Assay (Hypothetical)
This assay is conceptualized as a competitive enzyme-linked immunosorbent assay (ELISA) for the rapid quantification of isoflavonoids.
Principle: The assay is based on the competition between free isoflavonoids in the sample and a fixed amount of enzyme-conjugated isoflavonoid for binding to a limited number of specific antibody-coated wells. The amount of colored product generated is inversely proportional to the concentration of isoflavonoids in the sample.
Materials:
-
Anti-isoflavonoid monoclonal antibody-coated 96-well plate
-
Isoflavonoid standard (e.g., Genistein)
-
Horseradish Peroxidase (HRP)-conjugated isoflavonoid
-
Wash Buffer (PBS with 0.05% Tween 20)
-
Substrate Solution (TMB)
-
Stop Solution (2N H₂SO₄)
-
Sample extraction buffer (e.g., 80% methanol)
Procedure:
-
Sample Preparation: Extract isoflavonoids from the sample matrix using an appropriate solvent (e.g., methanol or ethanol).[4] Centrifuge to remove particulates.
-
Standard Curve Preparation: Prepare a serial dilution of the isoflavonoid standard in the assay buffer.
-
Assay Procedure:
-
Add 50 µL of standard or sample to the antibody-coated wells.
-
Add 50 µL of HRP-conjugated isoflavonoid to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Plot a standard curve of absorbance versus concentration and determine the concentration of isoflavonoids in the samples.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used method for the separation and quantification of various isoflavone forms.[5]
Principle: Isoflavones are extracted from the sample, separated on a C18 reversed-phase column with a gradient mobile phase, and detected by their UV absorbance at a specific wavelength.[5]
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid
-
Isoflavone standards (daidzin, genistin, daidzein, genistein, etc.)
-
Extraction solvent: Acetonitrile-water-DMSO (58.5 + 39.0 + 2.5)[5]
Procedure:
-
Sample Extraction: Extract the sample with the extraction solvent for 1 hour at room temperature. Centrifuge and filter the supernatant.[5]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
UV detection: 260 nm[5]
-
Gradient elution: A time-dependent gradient of mobile phase A and B is used to separate the different isoflavone forms.
-
-
Quantification: Identify and quantify isoflavones by comparing their retention times and peak areas with those of the standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and selective method for isoflavone analysis, particularly in complex biological matrices.[4][6]
Principle: Similar to HPLC, isoflavones are first separated by liquid chromatography. They are then ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity through monitoring specific precursor-product ion transitions.[4]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile[4]
-
Internal standards (e.g., deuterated genistein and daidzein)[6]
Procedure:
-
Sample Preparation: Perform sample deproteination and liquid-liquid or solid-phase extraction.[3][6]
-
LC Conditions: Use a gradient elution with a suitable flow rate for the specific column dimensions.
-
MS/MS Conditions:
-
Ionization mode: Negative or positive electrospray ionization (ESI).
-
Detection mode: Multiple Reaction Monitoring (MRM) of specific transitions for each isoflavone and internal standard.
-
-
Quantification: Quantify the analytes using the ratio of the peak area of the analyte to that of the internal standard.
Visualizations
Signaling Pathway of Isoflavonoids
Fig. 1: Simplified signaling pathway of isoflavonoids via estrogen receptors.
Experimental Workflow Comparison
Fig. 2: Comparison of experimental workflows.
Performance Comparison
The following table summarizes the key performance characteristics of the novel this compound assay in comparison to established methods for isoflavonoid quantification.
| Performance Metric | Novel this compound Assay (Hypothetical) | HPLC-UV | LC-MS/MS |
| Principle | Competitive Immunoassay | Chromatographic Separation, UV Absorbance | Chromatographic Separation, Mass Detection |
| Sensitivity (LOD) | ~1 ng/mL | ~10-50 ng/mL | ~0.1-1 ng/mL[4] |
| Specificity | High (antibody-dependent) | Moderate (co-elution possible) | Very High (based on mass-to-charge ratio) |
| Throughput | High (96-well plate format) | Low to Moderate (serial sample injection) | Moderate (faster run times than HPLC-UV)[4] |
| Linear Range | 1-100 ng/mL | 0.1-100 µg/mL | 0.5-500 ng/mL |
| Precision (RSD%) | < 10% | < 5% | < 5%[6] |
| Accuracy (Recovery %) | 90-110% | 95-105%[4] | 98-102% |
| Cost per Sample | Low to Moderate | Moderate | High |
| Equipment | Microplate Reader | HPLC System with UV Detector | LC-MS/MS System |
| Expertise Required | Low | Moderate | High |
Conclusion
The novel this compound assay, presented here as a hypothetical advanced immunoassay, offers a promising alternative for the high-throughput screening of isoflavonoids. Its main advantages lie in its speed, ease of use, and high throughput, making it suitable for rapid analysis of a large number of samples.
In contrast, HPLC-UV remains a robust and reliable method for the quantification of a wide range of isoflavones and their glycosides, although with lower throughput.[5] For applications requiring the highest sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the unparalleled gold standard.[3][6]
The choice of assay ultimately depends on the specific research needs, including the required sensitivity, sample throughput, budget, and available expertise. The this compound assay represents a valuable tool for initial screening and large-scale studies, while HPLC and LC-MS/MS are indispensable for detailed quantitative analysis and validation.
References
- 1. Flavonoid Assay [cellbiolabs.com]
- 2. Comparison of flavonoids and isoflavonoids as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Lathodoratin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Lathodoratin, a bioactive chemical compound. While this compound is shipped as a non-hazardous chemical, adherence to proper disposal protocols is essential.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 76693-50-0 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0-4°C, Long term (months to years) at -20°C |
Disposal Procedures
As a non-hazardous solid compound, the disposal of this compound should follow standard laboratory procedures for chemical waste. Given its solubility in DMSO, special consideration should be given to solutions containing this solvent.
Experimental Protocols for Disposal
Disposal of Solid this compound:
-
Waste Collection: Unused or waste solid this compound should be collected in a designated, clearly labeled waste container for non-hazardous solid chemical waste.
-
Container Labeling: The waste container must be labeled with the chemical name ("this compound") and the appropriate hazard classification (non-hazardous).
-
Storage: Store the sealed waste container in a designated waste accumulation area away from incompatible materials.
-
Final Disposal: Dispose of the container through your institution's chemical waste management program.
Disposal of this compound in DMSO Solution:
Solutions of this compound in DMSO must be handled with care, as DMSO can facilitate the absorption of other chemicals through the skin.
-
Waste Collection: Collect this compound-DMSO solutions in a designated, leak-proof, and clearly labeled container for hazardous liquid waste. While this compound itself is non-hazardous, the DMSO solvent requires specific handling.
-
Container Labeling: The waste container must be labeled with the names of all constituents ("this compound," "Dimethyl Sulfoxide (DMSO)") and their approximate concentrations. It should be marked as hazardous waste due to the properties of DMSO.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.
-
Final Disposal: Arrange for the disposal of the hazardous liquid waste through your institution's certified chemical waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound in both solid and dissolved forms.
Essential Safety and Logistical Information for Handling Lathodoratin
For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds like Lathodoratin, a cyclic peptide, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound and other novel peptides, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Preparing Solutions | - Nitrile gloves (double-gloving recommended)[2] - Safety glasses with side shields or chemical splash goggles[2] - Lab coat[2] - Fume hood | Minimizes skin contact with the powdered compound and prevents inhalation of aerosols. Protects eyes from splashes. |
| Solid-Phase Peptide Synthesis (SPPS) | - Chemical-resistant gloves (e.g., thicker nitrile or butyl rubber) - Chemical splash goggles and a face shield[2] - Chemical-resistant lab coat or apron[2] - Certified fume hood[1] | Protects against corrosive and hazardous reagents used in SPPS, such as TFA.[3] A face shield offers additional protection from splashes. |
| Cleavage from Resin | - Heavy-duty, chemical-resistant gloves - Chemical splash goggles and a face shield - Chemical-resistant apron over a lab coat - Certified fume hood | The cleavage process often involves strong acids and other hazardous chemicals, necessitating a higher level of protection.[3] |
| Purification (e.g., HPLC) | - Nitrile gloves - Safety glasses with side shields - Lab coat | Protects against solvent exposure and accidental splashes during sample handling and instrument operation. |
| General Handling and Storage | - Nitrile gloves - Lab coat - Safety glasses | Standard laboratory practice to prevent contamination and accidental exposure. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for both experimental success and safety. The following workflow outlines the key steps from reception to disposal.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocol: Weighing and Solubilization
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure a certified chemical fume hood is operational.
-
Weighing:
-
Place a calibrated analytical balance inside the fume hood.
-
Use anti-static weighing paper or a suitable container.
-
Carefully transfer the required amount of this compound powder using a clean spatula.
-
Close the primary container immediately after weighing.
-
-
Solubilization:
-
Add the desired solvent to the vessel containing the weighed this compound.
-
Gently vortex or sonicate until the peptide is fully dissolved.
-
Visually inspect for any undissolved particulates.
-
Disposal Plan
Proper disposal of this compound and associated chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste according to institutional guidelines. |
| Liquid this compound Waste (Solutions) | - Collect in a labeled, sealed, and chemically compatible container. - Do not mix with incompatible waste streams. - Dispose of as hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, labeled hazardous waste container. - Dispose of according to institutional protocols for chemically contaminated sharps and labware. |
| Solvent Waste from Synthesis and Purification | - Collect in separate, labeled containers based on solvent type (e.g., halogenated vs. non-halogenated). - Follow institutional guidelines for hazardous solvent waste disposal. |
digraph "this compound Disposal Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Disposal Pathway", splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];solid_waste [label="Solid this compound Waste"]; liquid_waste [label="Liquid this compound Waste"]; contaminated_labware [label="Contaminated Labware"]; solvent_waste [label="Solvent Waste"]; waste_container [label="Labeled Hazardous Waste Container", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; disposal_facility [label="Certified Chemical Waste Disposal Facility", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];
solid_waste -> waste_container; liquid_waste -> waste_container; contaminated_labware -> waste_container; solvent_waste -> waste_container; waste_container -> disposal_facility; }
Caption: A clear pathway for the segregation and disposal of this compound-related waste.
By adhering to these safety and logistical guidelines, researchers can handle this compound and other novel cyclic peptides in a manner that prioritizes personal safety and environmental responsibility. Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) for any chemical used in the process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
